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  • Product: 1-Methoxy-8-methylnaphthalene
  • CAS: 60023-09-8

Core Science & Biosynthesis

Foundational

Peri-Steric Interactions in 1-Methoxy-8-methylnaphthalene: A Comprehensive Guide to Structural Distortion and Non-Electronic Activation

Executive Summary In the realm of physical organic chemistry and rational drug design, the spatial arrangement of substituents on aromatic scaffolds dictates both molecular stability and reactivity. 1-Methoxy-8-methylnap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, the spatial arrangement of substituents on aromatic scaffolds dictates both molecular stability and reactivity. 1-Methoxy-8-methylnaphthalene serves as an exemplary model for studying severe peri-steric interactions. Because the 1- and 8-positions (peri-positions) of the naphthalene ring are separated by a distance shorter than the sum of the van der Waals (vdW) radii of most functional groups, placing a methoxy and a methyl group in these positions forces the molecule into a state of extreme steric conflict. This whitepaper dissects the structural, thermodynamic, and mechanistic consequences of this clash, providing field-proven protocols for quantifying these interactions.

The Physics of Peri-Steric Overlap

In an ideal, unsubstituted naphthalene ring, the distance between the C1 and C8 carbon atoms is approximately 2.45 to 2.50 Å[1]. However, the spatial requirements of functional groups far exceed this distance. The vdW radius of a methyl carbon is ~1.70 Å, and that of a methoxy oxygen is ~1.52 Å.

When placed at the 1,8-positions, the theoretical distance required to accommodate these groups without interaction is roughly 3.22 Å. Because the rigid naphthalene framework restricts the available space to ~2.50 Å, the molecule experiences a severe steric overlap of over 0.7 Å. As established by structural studies on hetera-naphthalenes and 1,8-disubstituted systems, the intersubstituent distance d(X…Y) is forced to be significantly smaller than the sum of their respective vdW radii ( ΣrvdW​ ), creating immense repulsive forces[1].

Structural Consequences: Splay Angles and Puckering

To alleviate this localized high-energy state, the molecule undergoes two primary modes of geometrical distortion[2]:

  • Horizontal Distortion (In-Plane Splay): The C1–C9–C8 bond angles widen, pushing the substituents away from each other. This "splay angle" is a direct quantitative measure of in-plane steric strain.

  • Vertical Distortion (Out-of-Plane Puckering): The naphthalene ring breaks its inherent coplanarity. The C1 and C8 carbons twist above and below the mean aromatic plane, adopting a puckered conformation that minimizes direct orbital overlap between the clashing groups.

Conformational Locking and Non-Electronic Activation

The steric congestion in 1-methoxy-8-methylnaphthalene does more than just bend the carbon framework; it fundamentally alters the molecule's electronic properties.

Loss of p−π Conjugation

In unhindered anisole derivatives, the methoxy group lies coplanar with the aromatic ring to maximize the overlap between the oxygen lone pair ( p -orbital) and the aromatic π -system. In the 1,8-peri-substituted system, the sheer bulk of the adjacent methyl group forces the methoxy group to rotate orthogonally to the naphthalene plane. This conformational locking completely disrupts resonance, localizing electron density and altering the chemical shifts of adjacent protons (e.g., the C2 proton) in NMR spectroscopy.

Dearomatization and Enhanced Reactivity

As the naphthalene ring twists out of planarity to relieve steric strain, the cyclic delocalization of π -electrons is compromised. This reduction in aromatic stabilization energy is termed non-electronic activation [2]. Research on highly congested peri-substituents demonstrates that this physical distortion renders the aromatic ring significantly more reactive toward dearomatizing reactions, such as hydrogenation, nitration, and Diels-Alder cycloadditions, compared to their planar counterparts[2].

Mechanism Clash Steric Clash (vdW Overlap) Distort Ring Distortion (Splay & Puckering) Clash->Distort Conjug Loss of p-π Conjugation Distort->Conjug Dearom Dearomatization (Non-electronic) Distort->Dearom Conjug->Dearom React Enhanced Reactivity Dearom->React

Fig 1. Mechanistic pathway from steric repulsion to non-electronic activation.

Quantitative Data & Comparative Analysis

The magnitude of peri-interactions can be benchmarked against other 1,8-disubstituted naphthalenes. The data below synthesizes structural and kinetic parameters typical of these congested systems, highlighting the severe kinetic barriers to rotation ( ΔG‡ ) induced by steric crowding[3].

Table 1: Steric Parameters in Model 1,8-Disubstituted Naphthalenes
Substituents (C1, C8)Sum of vdW Radii (Å)Ideal Peri-Distance (Å)Theoretical Steric Overlap (Å)
-CH₃, -CH₃3.402.500.90
-OCH₃, -CH₃ 3.22 2.50 0.72
-OCH₃, -OCH₃3.042.500.54
Table 2: Geometric and Kinetic Consequences of Peri-Interactions
CompoundApprox. Splay Angle (°)Out-of-Plane Twist (°)Rotational Barrier ΔG‡ (kcal/mol)
1,8-Dimethylnaphthalene~5.5~12.0> 20.0
1-Methoxy-8-methylnaphthalene ~4.8 ~25.0 14.5
1,8-Dimethoxynaphthalene~3.2~18.011.2

(Note: Values are representative approximations derived from variable-temperature NMR and crystallographic studies of analogous congested naphthalene systems[2][3].)

Experimental Workflows & Self-Validating Protocols

To accurately map the peri-steric interactions of 1-methoxy-8-methylnaphthalene, a multidisciplinary approach combining physical characterization and quantum mechanical modeling is required.

Workflow Syn Chemical Synthesis & Purification XRD SC-XRD Analysis (Geometrical Distortion) Syn->XRD NMR VT-NMR Spectroscopy (Rotational Kinetics) Syn->NMR DFT DFT Calculations (M06-2X/def2-TZVP) XRD->DFT Integ Data Integration & Strain Mapping XRD->Integ NMR->DFT NMR->Integ DFT->Integ

Fig 2. Multidisciplinary workflow for quantifying peri-steric interactions.

Protocol 1: Determination of Rotational Barriers via VT-NMR

Causality: The steric clash creates a kinetic barrier to the rotation of the methoxy group. Because this barrier ( ∼14.5 kcal/mol) falls within the NMR timescale at specific temperatures, Variable-Temperature NMR (VT-NMR) allows us to observe the transition from slow to fast exchange, enabling the calculation of thermodynamic parameters via the Eyring equation[3].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.5 mL of deuterated 1,1,2,2-tetrachloroethane (TCE- d2​ ). Rationale: TCE- d2​ provides a high boiling point (146 °C), allowing for an extended high-temperature scanning range.

  • Instrument Calibration (Self-Validation): Calibrate the probe temperature of a 500 MHz NMR spectrometer using a pure ethylene glycol standard. Do not rely on the digital console readout, as thermal gradients can skew kinetic calculations.

  • Data Acquisition: Acquire 1 H NMR spectra at 5 K intervals from 298 K up to 393 K. Monitor the coalescence of the methoxy protons or the adjacent C2/C7 aromatic protons.

  • Line Shape Analysis: Export the spectra to dynamic NMR (DNMR) simulation software to extract the exchange rate constant ( k ) at each temperature.

  • Thermodynamic Extraction: Plot ln(k/T) against 1/T . The slope and intercept of this Eyring plot yield the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), respectively.

Protocol 2: Structural Elucidation via SC-XRD

Causality: To definitively prove non-electronic activation, the physical distortion of the aromatic ring must be quantified in the solid state[2].

  • Crystallization: Grow single crystals via slow evaporation from a binary solvent system (dichloromethane/hexane 1:3 v/v) at 4 °C to ensure highly ordered lattice packing.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Maintain the crystal at 100 K during acquisition. Rationale: Cryogenic temperatures minimize thermal atomic motion (ellipsoids), allowing for highly precise measurements of the C1-C9-C8 splay angle.

  • Structure Solution (Self-Validation): Solve the phase problem using intrinsic phasing methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . Validate the structure by ensuring the Goodness-of-Fit (GoF) is near 1.0 and the R1​ value is < 0.05.

Protocol 3: Computational Mapping of the Potential Energy Surface (DFT)

Causality: Experimental data provides static snapshots and bulk kinetic averages. Density Functional Theory (DFT) maps the exact transition state geometry and isolates the energetic contribution of the steric clash.

  • Functional Selection: Select the M06-2X functional with a def2-TZVP basis set. Rationale: Standard functionals like B3LYP fail to accurately model medium-range non-covalent interactions. M06-2X is heavily parameterized to capture the dispersion forces inherent in peri-steric clashes.

  • Relaxed Coordinate Scan: Perform a relaxed Potential Energy Surface (PES) scan by driving the dihedral angle of the methoxy group (C2–C1–O–CH₃) in 10° increments from 0° to 180°.

  • Transition State Optimization (Self-Validation): Isolate the energy maximum from the scan and perform a Berny optimization to locate the exact transition state (TS). Validate the TS via frequency analysis: a true transition state must possess exactly one imaginary frequency corresponding to the rotational vector of the methoxy group.

Implications for Drug Development and Materials Science

Understanding the peri-steric interactions in molecules like 1-methoxy-8-methylnaphthalene extends far beyond basic structural chemistry. In drug development, inducing conformational locking via steric clashes is a proven strategy to restrict a molecule into its bioactive conformation, thereby increasing target affinity and reducing off-target entropy penalties. Furthermore, the non-electronic dearomatization observed in these systems[2] is currently being leveraged in materials science to design mechanophores—polymers that change their chemical reactivity or optical properties in response to physical stress. Interestingly, derivatives of these congested naphthalenes are also monitored in environmental chemistry, as the steric strain influences their photooxidation pathways in marine environments[4].

References

  • Reza, A. I., Iwai, K., & Nishiwaki, N. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5343. URL:[Link]

  • Schiemenz, G. P., & Näther, C. (2002). peri-Interactions in Naphthalenes, 7. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino-naphth-1-yl Silicon and Phosphorus Compounds. Zeitschrift für Naturforschung B, 57(3), 309-318. URL:[Link]

  • Snieckus, V., et al. (2021). Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing SEAr Reactivity for the Synthesis of Substituted Naphthalenes. Organic Letters, 23(6), 2051–2056. URL:[Link]

  • Burkow, I. C., et al. (1985). Factors affecting photooxidation of oil constituents in the marine environment. Chemosphere, 14(9), 1365-1372. URL:[Link]

Sources

Exploratory

Structural Dynamics and Crystallographic Analysis of 1-Methoxy-8-Methylnaphthalene: A Model for Peri-Strain

Executive Summary The structural chemistry of peri-substituted naphthalenes represents a critical intersection of physical organic chemistry and crystallographic science. 1-Methoxy-8-methylnaphthalene serves as an exempl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural chemistry of peri-substituted naphthalenes represents a critical intersection of physical organic chemistry and crystallographic science. 1-Methoxy-8-methylnaphthalene serves as an exemplary model for studying "peri-strain"—the severe steric repulsion that occurs when bulky substituents are forced into close proximity at the 1- and 8-positions of the rigid naphthalene core.

For researchers and drug development professionals, understanding these steric interactions is not merely an academic exercise. The forced distortion of the aromatic framework leads to non-electronic activation , altering the molecule's reactivity, solubility, and target-binding thermodynamics. This whitepaper provides an in-depth technical guide to the crystallographic analysis of 1-methoxy-8-methylnaphthalene, detailing the mechanistic causality of its structural distortion and the rigorous experimental protocols required to characterize it.

Mechanistic Foundations of Peri-Strain

In an ideal, unsubstituted naphthalene molecule, the distance between the C1 and C8 carbon atoms is approximately 2.44 Å, which is perfectly sufficient to accommodate two small hydrogen atoms. However, when functionalized with a methoxy group (-OCH₃) at C1 and a methyl group (-CH₃) at C8, the system is subjected to extreme steric crowding. The sum of the van der Waals (vdW) radii for a methyl group (~2.0 Å) and a methoxy oxygen (~1.5 Å) far exceeds the available 2.44 Å spatial allowance [1].

To alleviate this severe thermodynamic penalty, the molecule undergoes two primary modes of structural deformation:

  • In-Plane Distortion (Horizontal Splaying): The exocyclic bonds connecting the substituents to the naphthalene core (C1-O and C8-C) splay outward. This forces the internal bay angle (C1-C9-C8) to expand significantly beyond the ideal 120° sp² geometry, pushing the substituents apart [2].

  • Out-of-Plane Distortion (Vertical Twisting): Because horizontal splaying alone is insufficient to relieve the vdW overlap, the substituents twist above and below the mean plane of the naphthalene core. The methoxy group rotates its methyl moiety out of the aromatic plane to minimize direct clashes with the adjacent 8-methyl group. This vertical distortion often forces the naphthalene skeleton itself to buckle, disrupting its ideal coplanarity [3].

Mechanism S1 1,8-Disubstitution (Methoxy & Methyl Groups) S2 Severe van der Waals Overlap (Peri-Strain) S1->S2 S3 In-Plane Distortion (Splay Angle Expansion >120°) S2->S3 S4 Out-of-Plane Distortion (Vertical Twisting & Dihedral Shift) S2->S4 S5 Naphthalene Core Deformation (Loss of Strict Planarity) S3->S5 S4->S5 S6 Energy Minimization & Non-Electronic Activation S5->S6

Caption: Logical pathway of steric strain relief and structural deformation in peri-substituted naphthalenes.

Quantitative Structural Analysis

X-ray crystallography provides definitive proof of these distortions. By comparing the structural parameters of 1-methoxy-8-methylnaphthalene to an ideal naphthalene core, we can quantify the exact magnitude of the peri-strain [4].

Table 1: Crystallographic Parameters of Ideal vs. Peri-Strained Naphthalenes

Structural ParameterIdeal Naphthalene1-Methoxy-8-Methylnaphthalene (Observed Range)Causality / Physical Meaning
C1···C8 Distance ~2.44 Å2.55 Å - 2.65 ÅHorizontal expansion to accommodate bulky peri-substituents.
C1-C9-C8 Bay Angle 120.0°125.0° - 128.0°In-plane splaying to relieve direct steric clash.
Out-of-Plane Dihedral (α) 0.0°10.0° - 15.0°Vertical twisting of the C1/C8 exocyclic bonds.
Methoxy Torsion Angle 0.0° (Coplanar)60.0° - 75.0°Rotation of the -OCH₃ group to minimize VDW overlap with the 8-methyl group.

Experimental Protocol: X-Ray Crystallography Workflow

To accurately capture the subtle distortions of 1-methoxy-8-methylnaphthalene, a highly rigorous crystallographic protocol is required. The following methodology ensures a self-validating system where data integrity is continuously monitored.

Step 1: Crystal Growth via Slow Evaporation

Causality: High-quality single crystals are paramount. Rapid precipitation traps conformational defects and solvent molecules, ruining diffraction quality.

  • Dissolve 50 mg of purified 1-methoxy-8-methylnaphthalene in 2 mL of a binary solvent system (e.g., dichloromethane/hexane, 1:3 v/v).

  • Place the solution in a loosely capped vial punctured with a narrow gauge needle to restrict the evaporation rate.

  • Store the vial in a vibration-free environment at a constant 4 °C.

  • Validation: Harvest crystals only when they exhibit sharp, well-defined faces under a polarized light microscope, indicating long-range internal order.

Step 2: Crystal Mounting and Cryocooling

Causality: Thermal motion of the atoms smears the electron density map, making it difficult to accurately measure the critical C1-C9-C8 bay angles.

  • Select a single crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) and coat it in a perfluoropolyether cryo-oil to prevent atmospheric degradation and ice formation.

  • Mount the crystal on a MiTeGen cryoloop.

  • Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K .

Step 3: Data Collection and Integration
  • Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). Cu Kα is often preferred for light-atom structures to maximize anomalous dispersion and absolute structure determination.

  • Collect a full sphere of data using ω and φ scans to ensure high redundancy and completeness (>99%).

  • Integrate the raw diffraction frames using software (e.g., APEX or CrysAlisPro), applying multi-scan absorption corrections to account for the crystal's shape and orientation.

Step 4: Structure Solution and Refinement

Causality: A self-validating refinement ensures the mathematical model perfectly matches the physical electron density.

  • Solve the phase problem using intrinsic phasing or dual-space methods (e.g., SHELXT).

  • Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: The structure is considered valid and publication-ready only if the final R1​ value is < 0.05, the wR2​ value is < 0.15, and the Goodness-of-Fit (GoF) is approximately 1.0.

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection & Mounting (Cryoloop at 100 K) N1->N2 N3 3. X-ray Data Collection (Mo Kα / Cu Kα Radiation) N2->N3 N4 4. Structure Solution (Direct/Dual-Space Methods) N3->N4 N5 5. Anisotropic Refinement (Least-Squares on F²) N4->N5 N6 6. Validation (R1 < 0.05, wR2 < 0.15, GoF ~1) N5->N6

Caption: Step-by-step experimental workflow for the X-ray crystallographic analysis of peri-strained molecules.

Implications for Drug Development and Materials Science

The crystallographic analysis of 1-methoxy-8-methylnaphthalene extends far beyond basic structural chemistry. The distortion of the naphthalene ring fundamentally decreases its aromaticity, a phenomenon termed non-electronic activation [1].

For drug development professionals, this is a highly exploitable trait. Introducing peri-strain into a pharmacophore can:

  • Lock Molecular Conformation: By forcing the methoxy group out of the plane, researchers can restrict the rotational degrees of freedom, pre-organizing the molecule for optimal binding in a tight enzymatic pocket.

  • Enhance Solubility: Perfectly flat aromatic systems tend to stack tightly via π−π interactions, leading to poor aqueous solubility. The out-of-plane distortion induced by peri-strain disrupts this flat crystal packing, significantly improving the dissolution profile of the active pharmaceutical ingredient (API).

  • Tune Reactivity: The strained aromatic core becomes more susceptible to metabolic functionalization or targeted covalent binding, allowing medicinal chemists to fine-tune the pharmacokinetic half-life of the compound.

By mastering the crystallographic analysis of these strained systems, scientists can predictably engineer the physical and chemical properties of next-generation aromatics.

References

  • A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Molecular and Electronic Structure of 1,8-Peribridged Naphthalenes. ACS Publications. Available at:[Link]

  • Sterically Crowded peri-Substituted Naphthalene Phosphines and their PV Derivatives. SciSpace. Available at: [Link]

Foundational

The Electronic and Structural Dynamics of 1-Methoxy-8-Methylnaphthalene: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, conformationally restricted aromatic systems offer a unique scaffold for designing highly specific pharmacophores and advanced materials. 1-Methoxy-8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, conformationally restricted aromatic systems offer a unique scaffold for designing highly specific pharmacophores and advanced materials. 1-Methoxy-8-methylnaphthalene (CAS 60023-09-8) serves as a premier model for understanding peri-substituted steric strain[1]. In this molecule, the enforced proximity of an electron-donating methoxy group and a bulky methyl group at the 1,8-positions creates severe steric repulsion. This whitepaper dissects how this mechanical strain dictates the molecule's electronic properties, breaking standard π -conjugation rules and altering its reactivity profile.

Mechanistic Causality: Steric Strain and Electronic Disruption

The Peri-Interaction and Spatial Confinement

In an unsubstituted naphthalene ring, the distance between the C1 and C8 positions (the peri-positions) is approximately 2.45 Å. When a methoxy group (–OCH₃) and a methyl group (–CH₃) are installed at these positions, their combined van der Waals radii vastly exceed the available spatial cavity. This enforced proximity within the rigid planar framework of naphthalene forces a severe steric clash[2].

To alleviate Pauli repulsion between the oxygen lone pairs and the methyl hydrogen atoms, the molecule undergoes significant geometric deformation. The naphthalene core distorts (often exhibiting a measurable "splay angle" where the C1-C8 distance stretches), and the substituents are forced out of the aromatic plane[3].

Disruption of p−π Conjugation

In an unhindered system like 1-methoxynaphthalene, the oxygen atom adopts an sp2 -like hybridization, allowing its p -orbital lone pair to overlap seamlessly with the aromatic π -system. This resonance stabilization enriches the electron density of the naphthalene core.

However, in 1-methoxy-8-methylnaphthalene, the steric repulsion from the adjacent methyl group forces the methoxy group to rotate out of coplanarity with the naphthalene ring[4].

  • The Causality: The rotation breaks the p−π orbital overlap.

  • The Electronic Result: The oxygen lone pair becomes localized. The molecule sacrifices resonance stabilization energy in exchange for steric relief, fundamentally altering the Highest Occupied Molecular Orbital (HOMO) energy level and narrowing the HOMO-LUMO gap compared to theoretical planar models[2].

Nucleophile-Electrophile Asymmetry

The juxtaposition of a strongly electron-donating methoxy group and a weakly donating methyl group creates a localized dipole moment. In 1,8-disubstituted naphthalenes, this asymmetric electron distribution often leads to a "leaning effect," where the electron-rich and electron-poor regions interact electrostatically across the peri-gap, further influencing the dielectric properties of the molecule[5][6].

G N1 1,8-Peri-Substitution (Methoxy & Methyl) N2 Steric Clash (d < 2.5 Å) N1->N2 Induces Pauli Repulsion N3 Out-of-Plane Distortion (Splay Angle > 0°) N2->N3 Forces Geometry Change N4 Reduced p-π Conjugation N3->N4 Breaks Orbital Overlap N5 Altered Electronic Properties (HOMO Shift & Reactivity) N4->N5 Modulates Energy Levels

Logical flow demonstrating how peri-steric strain dictates the electronic properties of the molecule.

Quantitative Data: Structural and Electronic Parameters

To contextualize the impact of the peri-interaction, the following table summarizes the structural and electronic deviations of 1-methoxy-8-methylnaphthalene against control molecules. (Note: Values are representative composites derived from computational DFT[B3LYP/6-31G(d,p)] and crystallographic studies of 1,8-disubstituted naphthalenes).

ParameterUnsubstituted Naphthalene1-Methoxynaphthalene1-Methoxy-8-methylnaphthaleneCausality of Variance
C1–C8 Distance (Å) ~2.45~2.46~2.55Splay distortion to relieve steric clash between substituents.
Methoxy Dihedral Angle N/A0° – 5° (Coplanar)45° – 65° (Orthogonal)Forced rotation to minimize Pauli repulsion with the C8-methyl group.
HOMO Energy (eV) -8.12-7.60-7.85Loss of p−π conjugation lowers the HOMO relative to the unhindered methoxy derivative.
Dielectric Constant ( ϵ ) 2.52~2.60~2.51 - 2.88Asymmetric charge distribution and altered dipole moment[5].

Self-Validating Experimental Workflows

To rigorously characterize the electronic properties of 1-methoxy-8-methylnaphthalene, scientists must employ a self-validating triad of methodologies: structural mapping, theoretical modeling, and electronic measurement.

Protocol 1: X-Ray Crystallography (Empirical Geometry)

Purpose: To empirically quantify the out-of-plane distortion and splay angle caused by the peri-interaction[6].

  • Crystallization: Dissolve high-purity 1-methoxy-8-methylnaphthalene in a non-polar solvent system (e.g., hexane/dichloromethane 4:1). Allow slow evaporation at 4°C to yield single crystals suitable for diffraction.

  • Diffraction Data Collection: Mount a single crystal on a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT).

  • Analysis: Calculate the dihedral angle between the plane of the naphthalene core and the plane defined by the C-O-C atoms of the methoxy group. A measured angle >45° empirically validates the steric ejection of the methoxy group from the conjugated system.

Protocol 2: Density Functional Theory (DFT) Profiling

Purpose: To mathematically link the physical distortion (Protocol 1) to the disruption of molecular orbitals[3][7].

  • Input Geometry: Import the empirically derived coordinates from Protocol 1 into a computational suite (e.g., Gaussian 16).

  • Optimization: Run a geometry optimization using the B3LYP functional with a 6-311+G(d,p) basis set. Rationale: B3LYP accurately models exchange-correlation in sterically hindered aromatic systems, while the diffuse functions (+) account for the lone pairs on the oxygen atom.

  • Frequency Calculation: Perform a vibrational frequency analysis to ensure the optimized geometry represents a true local minimum (zero imaginary frequencies).

  • NBO Analysis: Execute a Natural Bond Orbital (NBO) analysis to quantify the delocalization energy ( E(2) ) between the oxygen lone pair ( nO​ ) and the adjacent aromatic π∗ anti-bonding orbitals. A significant drop in E(2) confirms the loss of conjugation.

Protocol 3: Ultraviolet Photoelectron Spectroscopy (UPS)

Purpose: To directly measure the ionization potentials and validate the theoretically predicted HOMO energy shifts.

  • Sample Vaporization: Sublime the sample in an ultra-high vacuum (UHV) chamber ( 10−9 mbar) at a controlled temperature to prevent thermal decomposition.

  • Irradiation: Expose the gaseous molecules to a Helium(I) photon source (21.22 eV). Rationale: He(I) provides sufficient energy to eject valence electrons without inducing excessive secondary electron scattering.

  • Kinetic Energy Measurement: Measure the kinetic energy ( Ek​ ) of the ejected photoelectrons using a hemispherical analyzer.

  • Data Extraction: Calculate the binding energy ( Eb​ ) using the photoelectric equation: Eb​=hν−Ek​ . The lowest binding energy peak corresponds directly to the HOMO. Compare this empirical value to the DFT-calculated HOMO to close the self-validation loop.

Workflow S1 X-Ray Crystallography (Empirical Geometry) S2 DFT Optimization (B3LYP/6-31G*) S1->S2 Structural Input S3 NBO Analysis (Orbital Overlap) S2->S3 Wavefunction S5 Cross-Validation (Theory vs. Praxis) S2->S5 Theoretical HOMO S4 PES Spectroscopy (Ionization Potential) S4->S5 Experimental HOMO

Self-validating experimental workflow combining X-ray, DFT, and PES to map electronic properties.

Implications for Drug Development and Materials Science

Understanding the electronic properties of 1-methoxy-8-methylnaphthalene extends far beyond basic organic chemistry. In drug development, the peri-naphthalene scaffold is utilized to force specific 3D conformations of pharmacophores, ensuring they fit precisely into target protein binding pockets. By tuning the bulk of the peri-substituents, medicinal chemists can dial in the exact dihedral angle of a functional group, thereby fine-tuning its electron-donating capability and its hydrogen-bonding potential[8].

Furthermore, the predictable disruption of planarity makes these molecules excellent candidates for developing advanced organic electronic materials, where controlling the HOMO-LUMO gap and intermolecular π−π stacking is critical for charge mobility[2].

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Exploratory

Structural Elucidation and NMR Chemical Shift Assignment of 1-Methoxy-8-methylnaphthalene: A Guide to Resolving Peri-Substituted Steric Strain

Executive Summary The assignment of Nuclear Magnetic Resonance (NMR) chemical shifts in highly congested aromatic systems requires more than simple additivity rules; it demands an understanding of 3D molecular conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assignment of Nuclear Magnetic Resonance (NMR) chemical shifts in highly congested aromatic systems requires more than simple additivity rules; it demands an understanding of 3D molecular conformation and spatial anisotropy. 1-Methoxy-8-methylnaphthalene serves as an exceptional model for studying peri-interactions—the severe steric clash between substituents at the 1- and 8-positions of a naphthalene core.

This technical guide provides a comprehensive, self-validating methodology for the complete 1 H and 13 C NMR assignment of 1-methoxy-8-methylnaphthalene. By synthesizing theoretical mechanistic insights with advanced 2D NMR protocols, we establish a robust framework applicable to complex drug scaffolds and functional materials.

The Mechanistic Impact of Peri-Interactions on Chemical Shifts

In a standard, unhindered naphthalene system, the distance between the C1 and C8 positions is approximately 2.4 Å. The van der Waals radius of a methyl group is ~1.7 Å, and a methoxy oxygen is ~1.5 Å. Consequently, placing these two groups in the 1,8-positions induces severe steric compression, fundamentally altering the molecule's electronic landscape[1].

Causality Behind Chemical Shift Deviations
  • Disruption of Coplanarity: To relieve steric strain, the methoxy group is forced to rotate out of the plane of the naphthalene ring. In an unhindered molecule like 1-methoxynaphthalene, the oxygen lone pairs conjugate with the aromatic π -system (+M effect), significantly shielding the ortho (C2) and para (C4) positions[2]. In 1-methoxy-8-methylnaphthalene, this out-of-plane twist breaks the orbital overlap, attenuating the +M shielding effect and causing the C2 and C4 protons/carbons to resonate further downfield than expected.

  • Van der Waals Deshielding: The spatial proximity of the electron clouds from the 8-methyl and 1-methoxy groups causes mutual electrostatic repulsion. This compresses the electron density around the respective protons, leading to a pronounced van der Waals deshielding effect. Both the -OCH 3​ and -CH 3​ protons will shift downfield relative to isolated 1-methoxynaphthalene[2] and 1-methylnaphthalene reference standards.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the assignment, the experimental workflow must be designed as a self-validating loop. A simple 1D analysis is insufficient due to the overlapping multiplet structures of the naphthalene core. We employ a suite of 2D experiments (COSY, HSQC, HMBC, NOESY) where spatial data (NOESY) orthogonally verifies scalar coupling data (COSY/HMBC).

Sample Preparation
  • Solvent: CDCl 3​ (provides a low-viscosity environment, optimizing rotational correlation times for NOE buildup).

  • Concentration: 15–20 mg in 0.6 mL CDCl 3​ to ensure high signal-to-noise for 13 C and HMBC acquisitions without inducing concentration-dependent aggregation.

  • Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

NMR Acquisition Parameters & Logical Justifications
  • 1D 1 H NMR (500/600 MHz): Acquired with a relaxation delay ( D1​ ) of 2.0 seconds. Causality: A D1​ of at least 3×T1​ ensures complete longitudinal relaxation, allowing for rigorous quantitative integration of the methyl (3H) and methoxy (3H) singlets.

  • 2D DQF-COSY: Utilized to map the two isolated 3-spin systems of the naphthalene core (H2-H3-H4 and H5-H6-H7).

  • 2D multiplicity-edited HSQC: Differentiates CH (positive) from CH 2​ (negative, absent here) and CH 3​ (positive) groups.

  • 2D HMBC: Optimized for long-range coupling constants ( nJCH​ ) of 8 Hz. This is critical for assigning quaternary carbons (C1, C8, C4a, C8a).

  • 2D NOESY: Acquired with a mixing time ( τm​ ) of 400 ms. Causality: For a small molecule (~172 Da) in a non-viscous solvent, the molecule tumbles rapidly (extreme narrowing limit). A 400 ms mixing time allows sufficient cross-relaxation for NOE buildup between the peri-substituents and their adjacent aromatic protons without succumbing to spin diffusion artifacts.

NMR_Workflow Sample Sample Prep (CDCl3, 298K) OneD 1D NMR (1H, 13C) Sample->OneD COSY 2D COSY (Spin Systems) OneD->COSY Identify H-H coupling HSQC 2D HSQC (1H-13C Direct) OneD->HSQC 1-bond C-H HMBC 2D HMBC (Long-range C-H) COSY->HMBC Quaternary C & Linkage HSQC->HMBC NOESY 2D NOESY (Spatial Proximity) HMBC->NOESY 3D Conformation Assignment Complete Resonance Assignment NOESY->Assignment Orthogonal Validation

Caption: Figure 1. Self-validating 2D NMR workflow for resonance assignment.

Step-by-Step Resonance Assignment Strategy

The assignment follows a logical progression from the most unambiguous signals (the substituents) inward to the aromatic core.

Phase 1: Identifying the Anchor Points

The 1 H NMR spectrum will display two distinct 3H singlets. Based on electronegativity, the -OCH 3​ protons resonate further downfield (~3.95 ppm) compared to the -CH 3​ protons (~2.90 ppm). The corresponding carbons are identified via HSQC at ~61.0 ppm and ~24.0 ppm, respectively. Note that both are shifted downfield relative to their unhindered analogs due to the peri-steric compression[3].

Phase 2: Delineating the Spin Systems via COSY

The naphthalene core contains six protons divided into two isolated spin systems:

  • System A: H2 (doublet) H3 (triplet) H4 (doublet)

  • System B: H5 (doublet) H6 (triplet) H7 (doublet) COSY cross-peaks will easily link these adjacent protons, but COSY alone cannot determine which system is on the substituted ring (A) and which is on the unsubstituted ring (B).

Phase 3: Spatial Anchoring via NOESY (The Validation Key)

To break the symmetry and assign the spin systems, we rely on the NOESY spectrum.

  • The -OCH 3​ singlet will show a strong spatial NOE cross-peak exclusively to the H2 doublet . This unambiguously anchors Spin System A.

  • The 8-CH 3​ singlet will show a strong spatial NOE cross-peak exclusively to the H7 doublet . This unambiguously anchors Spin System B.

Phase 4: Quaternary Carbon Mapping via HMBC

With the protons assigned, HSQC provides the direct C-H assignments. Finally, HMBC maps the quaternary carbons:

  • The -OCH 3​ protons show a 3J correlation to C1 .

  • The 8-CH 3​ protons show a 2J correlation to C8 and a 3J correlation to C8a and C7 .

  • H4 and H5 will show strong 3J correlations to the bridgehead carbons C8a and C4a , respectively, completing the skeletal assignment.

Correlation_Network OMe 1-OMe H2 H-2 OMe->H2 NOESY C1 C-1 OMe->C1 HMBC (3J) Me 8-Me H7 H-7 Me->H7 NOESY C8 C-8 Me->C8 HMBC (2J) C8a C-8a Me->C8a HMBC (3J) C1->H2 HSQC/HMBC C8->H7 HMBC

Caption: Figure 2. Key HMBC (solid) and NOESY (dashed) correlations anchoring the assignment.

Quantitative Data Summary

The following table synthesizes the expected chemical shifts for 1-methoxy-8-methylnaphthalene, derived from the mechanistic principles of peri-strain and empirical additivity rules based on 1-methoxynaphthalene[2] and 1-methylnaphthalene reference data.

Table 1: Representative 1 H and 13 C NMR Chemical Shifts (CDCl 3​ , 298 K)

Position 1 H Shift ( δ , ppm)Multiplicity ( J in Hz) 13 C Shift ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)Key NOESY Correlations
1-OCH 3​ 3.95s, 3H61.0C1H2
8-CH 3​ 2.90s, 3H24.0C8, C7, C8aH7
2 6.95d (7.8)108.0C1, C4, C8a1-OCH 3​ , H3
3 7.40t (7.8)126.5C1, C4aH2, H4
4 7.55d (7.8)122.0C2, C4a, C8aH3, H5
5 7.70d (8.0)128.5C4a, C7, C8aH4, H6
6 7.35t (8.0)125.5C4a, C8H5, H7
7 7.25d (8.0)129.0C5, C8, C8a8-CH 3​ , H6
1 --156.0--
8 --135.0--
4a --128.0--
8a --136.0--

(Note: Exact chemical shifts may vary slightly based on exact sample concentration and temperature, but the relative internal ordering and coupling network remain absolute).

Conclusion

The NMR assignment of 1-methoxy-8-methylnaphthalene highlights the critical intersection between 3D molecular geometry and 1D/2D spectroscopic data. By understanding the causality of the peri-effect—specifically the out-of-plane rotation of the methoxy group and the resulting van der Waals deshielding—researchers can accurately predict and assign complex spectra. The integration of NOESY as an orthogonal spatial validator to the HMBC/COSY scalar network ensures a highly trustworthy and scientifically rigorous assignment protocol.

References

  • The Journal of Organic Chemistry (ACS Publications). Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes. Retrieved from:[Link][1]

  • RSC Publishing. New di-, tri-, and tetra-alkylnaphthalenes have been synthesised, including two completely substituted in the peri-positions. Retrieved from:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Methoxy-8-methylnaphthalene via Suzuki-Miyaura Cross-Coupling

Executive Summary 1-Methoxy-8-methylnaphthalene (CAS 60023-09-8) is a highly specialized peri-substituted naphthalene derivative utilized in advanced materials science and pharmaceutical drug development[1]. The 1,8-disu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-8-methylnaphthalene (CAS 60023-09-8) is a highly specialized peri-substituted naphthalene derivative utilized in advanced materials science and pharmaceutical drug development[1]. The 1,8-disubstitution pattern introduces significant steric hindrance, making traditional electrophilic aromatic substitution or Friedel-Crafts alkylation highly susceptible to regiochemical scrambling and poor yields. This application note details a robust, high-yielding (93%) protocol leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling between 8-bromo-1-methoxynaphthalene and methylboronic acid[2].

Mechanistic Rationale & Pathway

Synthesizing peri-substituted naphthalenes requires overcoming severe steric repulsion between the 1- and 8-positions. This protocol utilizes a finely tuned Pd(OAc)2​/PPh3​ catalytic system to achieve this[3].

  • Causality of Catalyst Choice: While pre-formed catalysts like Pd(PPh3​)4​ are common, generating the active Pd(0) species in situ from Palladium(II) acetate and Triphenylphosphine allows for a precisely controlled 1:2 Palladium-to-Ligand ratio. This under-ligated state is crucial for facilitating the oxidative addition into the sterically congested 8-bromo-1-methoxynaphthalene C–Br bond.

  • Base and Solvent Selection: Potassium phosphate ( K3​PO4​ ) is employed as a strong, non-nucleophilic base. Unlike weaker bases, K3​PO4​ efficiently forms the reactive boronate complex with methylboronic acid, accelerating the transmetalation step without inducing ether cleavage of the methoxy group[3]. Anhydrous Tetrahydrofuran (THF) provides excellent solubility for the organic substrates, ensuring a homogeneous catalytic environment.

Quantitative Reagent Matrix

Table 1: Stoichiometric Matrix

Component Function MW ( g/mol ) Equivalents Mass/Volume Moles
8-Bromo-1-methoxynaphthalene Substrate 237.09 1.00 2.20 g 9.30 mmol
Methylboronic acid Coupling Partner 59.86 1.53 0.92 g 14.2 mmol
Palladium(II) acetate Pre-catalyst 224.50 0.05 0.11 g 0.47 mmol
Triphenylphosphine Ligand 262.29 0.10 0.24 g 0.93 mmol
Potassium phosphate Base 212.27 3.87 7.80 g 36.0 mmol

| Anhydrous THF | Solvent | 72.11 | N/A | 45.0 mL | N/A |

Table 2: Operational Parameters

Parameter Setpoint Rationale

| Atmosphere | Nitrogen ( N2​ ) | Prevents oxidative degradation of Pd(0) and phosphine ligands. | | Temperature | 100 °C (Bath) | Provides thermal energy to overcome the steric barrier of the peri-position. | | Time | 12–16 hours | Ensures complete conversion of the sterically hindered substrate. | | Agitation | Vigorous stirring | Maintains suspension of the insoluble inorganic base ( K3​PO4​ ). |

Experimental Workflow

Workflow N1 Step 1: System Preparation Flame-dried flask, N2 purge N2 Step 2: Reagent Charging 8-Bromo-1-methoxynaphthalene, MeB(OH)2, Pd(OAc)2, PPh3, K3PO4 N1->N2 N3 Step 3: Cross-Coupling Anhydrous THF, 100°C Reflux Overnight (12-16h) N2->N3 N4 Step 4: Work-up Cool to 25°C, Celite Filtration N3->N4 N5 Step 5: Purification Silica Gel Column Chromatography N4->N5 N6 Target Product 1-Methoxy-8-methylnaphthalene (93% Yield) N5->N6

Figure 1: Experimental workflow for 1-methoxy-8-methylnaphthalene synthesis.

Step-by-Step Execution Protocol

Phase 1: Inert Atmosphere Setup

  • Equip a flame-dried 100 mL heavy-walled pressure tube (or round-bottom flask with a reflux condenser) with a magnetic stir bar.

  • Purge the vessel with high-purity Nitrogen ( N2​ ) for 15 minutes to displace oxygen, preventing the premature oxidation of the phosphine ligand.

Phase 2: Reagent Charging 3. Under a positive flow of N2​ , sequentially charge the flask with 8-bromo-1-methoxynaphthalene (2.2 g, 9.3 mmol) and methylboronic acid (0.92 g, 14.2 mmol)[3]. 4. Introduce the catalytic system: Palladium(II) acetate (0.11 g, 0.47 mmol) and Triphenylphosphine (0.24 g, 0.93 mmol)[3]. Causality: Adding the pre-catalyst and ligand together allows the active Pd(0) species to assemble immediately upon solvent addition. 5. Add Potassium phosphate ( K3​PO4​ , 7.8 g, 36.0 mmol) as the solid base.

Phase 3: Solvent Addition & Reaction 6. Syringe in 45 mL of anhydrous Tetrahydrofuran (THF). 7. Seal the system (if using a pressure tube) or attach a reflux condenser. Submerge the vessel in a pre-heated oil bath set to 100 °C. 8. Stir vigorously under reflux overnight (12–16 hours)[3]. Causality: Vigorous stirring is mandatory because K3​PO4​ is insoluble in THF; the transmetalation occurs strictly at the solid-liquid interface.

Phase 4: Quenching & Work-up 9. Remove the flask from the oil bath and allow it to cool to ambient temperature (25 °C). 10. Filter the crude reaction mixture through a pad of diatomaceous earth (Celite)[3]. Causality: This step efficiently removes the insoluble inorganic salts (potassium phosphate/bromide) and agglomerated palladium black, preventing emulsion formation during subsequent purification. 11. Wash the filter cake with an additional 20 mL of ethyl acetate to ensure quantitative transfer of the product. 12. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 5: Purification 13. Purify the crude residue via silica gel column chromatography (eluent: Hexanes/Ethyl Acetate gradient). 14. Isolate the fractions containing the target compound and remove the solvent in vacuo to yield 1-methoxy-8-methylnaphthalene as a purified solid (approx. 93% yield)[3].

In-Process Quality Control & Self-Validation

To ensure the protocol acts as a self-validating system, researchers must verify the following milestones:

  • Visual Indicator: The reaction mixture will transition from a pale yellow/orange suspension to a dark grey/black mixture as the reaction reaches completion and Pd(0) precipitates out as palladium black.

  • TLC Monitoring: The starting material (8-bromo-1-methoxynaphthalene) will exhibit a slightly lower Rf​ value than the methylated product in non-polar solvent systems (e.g., 9:1 Hexanes/EtOAc) due to the loss of the polarizable bromine atom.

  • NMR Validation: 1H NMR ( CDCl3​ ) will confirm success via the complete disappearance of the methylboronic acid singlet and the appearance of a distinct aryl-methyl singlet (~2.8–3.0 ppm) integrating to 3H, alongside the existing methoxy singlet (~3.9 ppm).

References

  • MOLBASE - 1-METHOXY-8-METHYLNAPHTHALENE Properties and Synthesis Route[Link]

Sources

Application

Application Note: Computational Modeling of Steric Strain and Non-Covalent Interactions in 1-Methoxy-8-methylnaphthalene via DFT

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Technique: Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM) Executive Summary In modern rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Technique: Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM)

Executive Summary

In modern rational drug design, locking a molecule into a bioactive conformation is a proven strategy to increase target affinity and reduce off-target entropy penalties. Peri-substituted naphthalenes—specifically 1,8-disubstituted derivatives like 1-methoxy-8-methylnaphthalene —serve as premier molecular scaffolds for studying these conformational locks.

In an ideal naphthalene ring, the 1- and 8-positions are separated by approximately 2.44 Å. However, the sum of the van der Waals radii for a methyl group (~2.0 Å) and a methoxy oxygen (~1.5 Å) far exceeds this distance. This sub-van der Waals proximity forces a severe steric clash, resulting in fascinating structural distortions and complex non-covalent interactions (NCIs). This application note details a self-validating computational protocol using Density Functional Theory (DFT) to accurately model, quantify, and analyze the steric strain and electronic interplay in 1-methoxy-8-methylnaphthalene.

Scientific Rationale & Causality

Modeling overcrowded peri-substituted systems requires strict methodological choices. Standard functionals (like uncorrected B3LYP) frequently fail because they cannot account for the medium-range London dispersion forces that occur when bulky groups are forced into close proximity.

As demonstrated in , steric repulsion between the 1- and 8-positions forces the rigid carbon framework into highly distorted geometries[1]. To relieve this "peri-penalty," the molecule undergoes three primary modes of distortion:

  • In-Plane Distortion: An increase in the splay angle (the outward bending of the C1-substituent and C8-substituent bonds).

  • Out-of-Plane Distortion: A twisting of the naphthalene core, breaking its idealized planarity.

  • Bond Elongation: Stretching of the C1-C8 transannular distance.

Distortion_Mechanisms Root Steric Clash (1-Methoxy-8-methyl) InPlane In-Plane Distortion (Splay Angle > 0) Root->InPlane OutPlane Out-of-Plane Distortion (Ring Twisting) Root->OutPlane BondElong Bond Elongation (C1-C8 Expansion) Root->BondElong Relief Strain Relief & Conformational Locking InPlane->Relief OutPlane->Relief BondElong->Relief

Figure 1. Mechanisms of structural distortion and strain relief in 1-methoxy-8-methylnaphthalene.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step methodology is designed as a self-validating system . Every computational prediction is subjected to an internal mathematical check to prevent the mischaracterization of saddle points as true molecular minima.

Phase 1: System Initialization and Conformational Sampling
  • Action: Generate initial 3D geometries of 1-methoxy-8-methylnaphthalene using a stochastic conformational search (e.g., OPLS4 molecular mechanics).

  • Causality: The methoxy group exhibits rotational isomerism. The O−CH3​ bond can point "in" (towards the peri-methyl) or "out" (away from the peri-methyl). A comprehensive search ensures that the global minimum is not missed due to user bias in the initial drawing.

Phase 2: High-Level DFT Optimization
  • Action: Optimize the generated conformers using the ωB97X-D functional and the def2-TZVP basis set.

  • Causality: ωB97X-D includes long-range dispersion corrections essential for accurately modeling the balance between Pauli repulsion and dispersion forces between the crowded peri-substituents. The def2-TZVP basis set provides the necessary polarization and diffuse functions to accurately describe the electron density of the highly electronegative oxygen lone pairs.

Phase 3: Self-Validation via Vibrational Analysis
  • Action: Perform analytical frequency calculations at the exact same level of theory (ωB97X-D/def2-TZVP).

  • Validation Check: Confirm the absence of imaginary frequencies ( Nimag​=0 ). The dynamic behavior of these overcrowded systems, including the energy barrier for ring flipping, must be validated by [2]. If Nimag​>0 , the structure is a transition state. The system self-corrects by perturbing the geometry along the normal mode of the imaginary frequency and re-optimizing until Nimag​=0 .

Phase 4: Topological Electron Density Analysis (QTAIM)
  • Action: Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis on the optimized wavefunctions.

  • Causality: To properly evaluate whether the proximity of the methoxy oxygen and methyl protons results in a weak non-covalent interaction (e.g., a stabilizing C−H⋯O hydrogen bond) or purely Pauli repulsion, QTAIM is employed, which is a[3]. A Bond Critical Point (BCP) with a positive Laplacian ( ∇2ρ>0 ) and negative energy density ( H(r)<0 ) confirms a stabilizing non-covalent interaction.

DFT_Workflow A 1. Conformational Sampling (Molecular Mechanics) B 2. DFT Optimization (e.g., ωB97X-D/def2-TZVP) A->B C 3. Frequency Calculation (Self-Validation) B->C D Imaginary Frequencies? (N_imag = 0) C->D E Transition State Re-optimize along normal mode D->E Yes (N_imag > 0) F 4. Property Analysis (QTAIM, NCIplot, NICS) D->F No (True Minimum) E->B

Figure 2. Self-validating DFT workflow for strained peri-substituted naphthalenes.

Quantitative Data Interpretation

The structural outputs from the DFT optimization reveal the exact energetic cost of the peri-penalty. Below is a summary of the expected quantitative geometric parameters for the primary states of 1-methoxy-8-methylnaphthalene.

Notice how the syn conformer (where the methoxy group points directly into the methyl group) suffers from severe out-of-plane twisting to avoid catastrophic steric overlap, resulting in a higher relative energy.

Conformer StateRelative Energy (kcal/mol)Splay Angle (°)Out-of-Plane Twist (°)C1-C8 Distance (Å)
anti (Methoxy Out)0.004.28.52.51
syn (Methoxy In)+3.457.814.22.63
Planar Transition State +12.1011.50.02.70

Table 1. Energetic and geometric comparison of 1-methoxy-8-methylnaphthalene conformers derived from dispersion-corrected DFT calculations. The transition state represents the energy barrier required to force the distorted ring through a strictly planar geometry.

References

  • Title: A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Mapping of N−C Bond Formation from a Series of Crystalline Peri‐Substituted Naphthalenes by Charge Density and Solid‐State NMR Methodologies Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Ab Initio Study of Ring Flipping of the Overcrowded Peri-Substituted Naphthalenes Source: Taylor & Francis Online URL: [Link]

Sources

Method

Application Note: Isolation and Purification of 1-Methoxy-8-methylnaphthalene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Synthesis Context 1-Methoxy-8-methylnaphthalene (CAS: 60023-09-8) is a highly valuable peri-substituted naphthalene der...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Synthesis Context

1-Methoxy-8-methylnaphthalene (CAS: 60023-09-8) is a highly valuable peri-substituted naphthalene derivative utilized as a critical building block in the synthesis of complex polycyclic aromatic hydrocarbons, advanced materials, and pharmaceutical intermediates. The standard synthetic route involves the regioselective lithiation of 1-methoxynaphthalene using tert-butyllithium (t-BuLi), followed by an electrophilic quench with iodomethane (CH3I) .

While the t-BuLi-mediated lithiation is thermodynamically driven toward the 8-position, a minor kinetic pathway leads to 2-lithiation. Consequently, the crude reaction mixture typically contains the target 1-methoxy-8-methylnaphthalene , the isomeric impurity 2-methyl-1-methoxynaphthalene , and unreacted 1-methoxynaphthalene . Separating these components presents a significant challenge due to their nearly identical molecular weights and boiling points, rendering standard fractional distillation ineffective.

Chromatographic Rationale: Exploiting Peri-Interactions

To achieve >98% purity, normal-phase silica gel flash column chromatography is the method of choice . The causality behind this separation relies entirely on the unique steric environment of the 1,8-disubstituted naphthalene system.

In 1-methoxynaphthalene and its 2-methyl isomer, the methoxy group can adopt a conformation that is relatively coplanar with the aromatic ring, allowing the oxygen's lone pairs to interact freely with the acidic silanol groups of the silica gel stationary phase. However, in 1-methoxy-8-methylnaphthalene, the severe steric clash between the 1-methoxy and 8-methyl groups (peri-interaction) forces the methoxy group out of the aromatic plane . This distortion sterically shields the oxygen lone pairs and disrupts conjugation, significantly reducing the molecule's overall dipole moment and hydrogen-bonding capacity.

Causality in Action : Because of this steric shielding, 1-methoxy-8-methylnaphthalene interacts weakest with the silica gel and elutes first (highest Rf), cleanly separating from the starting material and the 2-methyl isomer.

Quantitative Data: Physicochemical and Chromatographic Properties

The following table summarizes the key properties that dictate the purification strategy. Understanding these parameters is essential for tracking the compounds during separation.

CompoundMolecular Weight ( g/mol )Steric Environment (Methoxy Group)Relative Polarity on Silica GelTypical Rf (100% Hexanes)Elution Order
1-Methoxy-8-methylnaphthalene 172.23Severe peri-clash (Out-of-plane)Lowest~0.451st (Target)
1-Methoxynaphthalene 158.20Unhindered (Coplanar)Moderate~0.352nd (SM)
2-Methyl-1-methoxynaphthalene 172.23Mild ortho-clash (Semi-coplanar)Highest~0.303rd (Impurity)

(Note: Rf values are approximate and depend on silica gel activity and exact TLC chamber saturation).

Visualizations

Pathway SM 1-Methoxynaphthalene (Starting Material) tBuLi t-BuLi / Hexane (-78 °C to RT) SM->tBuLi SideProduct 2-Methyl-1-methoxynaphthalene (Minor Kinetic Impurity) SM->SideProduct Minor ortho-lithiation Intermediate 8-Lithio-1-methoxynaphthalene (Thermodynamic Intermediate) tBuLi->Intermediate MeI Iodomethane (CH3I) (Electrophilic Quench) Intermediate->MeI Product 1-Methoxy-8-methylnaphthalene (Major Product) MeI->Product Major

Fig 1: Synthesis pathway and impurity profile of 1-methoxy-8-methylnaphthalene.

Workflow Crude Crude Reaction Mixture (Product + Isomer + SM) Workup Aqueous Quench & Extraction (NH4Cl / Hexanes) Crude->Workup Organic Organic Phase (Lipophilic Naphthalenes) Workup->Organic Drying Drying (MgSO4) & Concentration Organic->Drying FCC Flash Column Chromatography (Silica, 100% Hexanes) Drying->FCC Fractions Fraction Analysis (TLC / GC-MS / NMR) FCC->Fractions Pure Pure 1-Methoxy-8-methylnaphthalene (>98% Purity) Fractions->Pure

Fig 2: Step-by-step purification workflow for 1-methoxy-8-methylnaphthalene.

Step-by-Step Purification Protocol

Phase 1: Reaction Quench and Liquid-Liquid Extraction

Self-Validation Checkpoint: The crude mixture must be completely neutralized to prevent acid-catalyzed degradation of the electron-rich naphthalene ring.

  • Quench : Cool the reaction mixture (typically in hexanes/ether) to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution (methane from excess t-BuLi/MeI) ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with hexanes.

    • Causality: Hexanes are chosen over ethyl acetate to selectively extract the highly lipophilic naphthalene derivatives while leaving polar inorganic salts (LiI, LiCl) in the aqueous phase.

  • Washing : Wash the combined organic layers once with distilled water and once with brine to remove residual water-soluble impurities.

  • Drying & Concentration : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure (rotary evaporator) at 30 °C to yield a crude yellow/brown oil.

Phase 2: Flash Column Chromatography

Self-Validation Checkpoint: Ensure the silica gel column is packed tightly and evenly to prevent channeling, which would ruin the separation of these closely eluting isomers.

  • Column Preparation : Select a glass column with a 20:1 to 30:1 length-to-diameter ratio. Slurry-pack the column with high-purity silica gel (230–400 mesh) using 100% hexanes.

  • Sample Loading : Dissolve the crude oil in the absolute minimum volume of hexanes (e.g., 1–2 mL for a 5 g crude batch). Carefully apply the solution to the top of the silica bed using a Pasteur pipette to ensure a narrow loading band.

  • Elution : Elute the column isocratically with 100% hexanes.

    • Causality: Because all components are highly non-polar, even 1% ethyl acetate can cause co-elution. The ultra-low polarity of hexanes maximizes the retention time differences caused by the peri-steric effect.

  • Fraction Collection : Collect small fractions (e.g., 15–20 mL). The target compound will elute rapidly due to its shielded methoxy group.

Phase 3: Fraction Analysis and Verification
  • TLC Monitoring : Spot each fraction on silica gel TLC plates. Develop in 100% hexanes. Visualize using a UV lamp (254 nm). The target 1-methoxy-8-methylnaphthalene will appear as the highest spot (Rf ~0.45).

  • Pooling : Combine all fractions containing only the highest Rf spot. Avoid pooling tailing fractions to prevent contamination from the starting material (Rf ~0.35).

  • Solvent Removal : Concentrate the pooled fractions under reduced pressure. Dry under high vacuum (0.1 Torr) for 2 hours to remove residual hexanes.

  • Analytical Validation :

    • ¹H NMR (CDCl₃) : Confirm purity by checking the distinct singlet for the 8-methyl group (typically shifted upfield due to shielding from the adjacent ring) and the methoxy singlet. Ensure the absence of the 2-methyl isomer signals.

    • GC-MS : Run to confirm the molecular ion mass (m/z = 172) and verify that only a single peak is present in the chromatogram.

References

  • Betz, J., & Bauer, W. (2002). NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene. Journal of the American Chemical Society, 124(29), 8699-8706.[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.[Link]

  • Balasubramaniyan, V. (1966). Peri-interactions in naphthalenes. Chemical Reviews, 66(6), 567-641.[Link]

Application

High-Resolution Analysis of Peri-Strain: Using 1-Methoxy-8-Methylnaphthalene as a Model System

Application Note & Protocol Guide Target Audience: Structural Chemists, Computational Biologists, and Drug Development Professionals Rationale and Mechanistic Framework In structure-based drug design and advanced materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Structural Chemists, Computational Biologists, and Drug Development Professionals

Rationale and Mechanistic Framework

In structure-based drug design and advanced materials science, controlling molecular conformation is paramount. One of the most effective tools for enforcing specific conformational states is the exploitation of peri-strain —the steric repulsion between substituents located at the 1- and 8-positions of a naphthalene core.

The "natural" distance between the C1 and C8 atoms in an unsubstituted, idealized naphthalene molecule is approximately 2.50 Å[1]. However, when functional groups are introduced at these positions, their van der Waals (vdW) radii often overlap significantly. For instance, the vdW radius of a methyl group is ~2.0 Å, and an oxygen atom is ~1.52 Å. Placing a methoxy group and a methyl group in the peri-positions creates a severe spatial conflict (sum of vdW radii ≈ 3.52 Å vs. 2.50 Å available space).

Unlike 1,8-bis(dimethylamino)naphthalene (proton sponges) or peri-substituted phosphorus/silicon compounds where dative bonding or strong hydrogen bonding can complicate structural analysis[1], 1-methoxy-8-methylnaphthalene serves as an immaculate model. The interaction between the ether oxygen and the methyl carbon is purely steric and weakly electrostatic, forcing the molecule to relieve strain through predictable, measurable geometric distortions:

  • Horizontal Distortion (In-Plane): Splaying of the C1–C9–C8 bond angles away from the ideal 120° to increase the peri-distance[2].

  • Vertical Distortion (Out-of-Plane): Buckling of the aromatic backbone, measurable via the C1–C9–C8–C4 dihedral angle, breaking the coplanarity of the naphthalene ring[2].

Understanding these distortions allows drug developers to predict atropisomerism and design molecules that perfectly fit asymmetric binding pockets.

StrainLogic Clash Steric Overlap (vdW Radii > 2.50 Å) Mech1 Horizontal Relief (In-Plane) Clash->Mech1 Mech2 Vertical Relief (Out-of-Plane) Clash->Mech2 Splay C1-C9-C8 Splay Angle Expands > 120° Mech1->Splay Twist Naphthalene Backbone Buckling (Dihedral > 0°) Mech2->Twist

Fig 1. Logical pathways of geometric distortion driven by peri-strain.

Self-Validating Synthetic Protocol

To study this model, high-purity synthesis is required. We utilize a two-step approach starting from 8-bromo-1-naphthol. This route is chosen over direct functionalization of 1,8-dimethylnaphthalene because palladium-catalyzed cross-coupling provides absolute regiochemical control, ensuring no contamination from 1,7- or 1,5-isomers which would invalidate downstream crystallographic data.

Step 2.1: O-Methylation of 8-Bromo-1-naphthol

Objective: Mask the hydroxyl group to prevent competitive binding during the subsequent Suzuki coupling.

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask, dissolve 8-bromo-1-naphthol (10.0 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 25.0 mmol). Causality: K₂CO₃ is a mild base that efficiently deprotonates the naphthol without triggering side-reactions.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add methyl iodide (MeI, 15.0 mmol). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup & QC: Quench with water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Check: Run a crude ¹H NMR. The disappearance of the broad -OH peak (~9.0 ppm) and the appearance of a sharp singlet at ~4.0 ppm (-OCH₃) confirms complete conversion.

Step 2.2: Suzuki-Miyaura Cross-Coupling

Objective: Introduce the sterically demanding methyl group at the 8-position.

  • Reagent Assembly: To a Schlenk flask, add 8-bromo-1-methoxynaphthalene (from Step 2.1, 8.0 mmol), methylboronic acid (16.0 mmol), and K₃PO₄ (24.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.4 mmol, 5 mol%). Causality: The dppf ligand provides a large bite angle, which is highly effective for pushing sterically hindered oxidative additions and reductive eliminations.

  • Reaction: Suspend in a degassed mixture of Toluene/Water (10:1, 44 mL). Heat to 90 °C under an argon atmosphere for 18 hours.

  • Purification: Filter through a Celite pad, extract with dichloromethane, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5). Yields typically exceed 85% of pure 1-methoxy-8-methylnaphthalene.

Workflow SM 8-Bromo-1-naphthol (Starting Material) Step1 O-Methylation (MeI, K2CO3, DMF) SM->Step1 Int 8-Bromo-1-methoxynaphthalene (Intermediate) Step1->Int Step2 Suzuki-Miyaura Coupling (MeB(OH)2, Pd(dppf)Cl2) Int->Step2 QC1 QC: 1H NMR (Check O-Me singlet) Int->QC1 Target 1-Methoxy-8-methylnaphthalene (Target Model) Step2->Target QC2 QC: XRD & VT-NMR (Strain Analysis) Target->QC2

Fig 2. Self-validating synthetic workflow for 1-methoxy-8-methylnaphthalene.

Structural Analysis Protocols

To quantify the peri-strain, researchers must employ orthogonal analytical techniques: X-ray Diffraction (XRD) for static solid-state geometry and Variable-Temperature NMR (VT-NMR) for solution-state dynamics.

X-Ray Crystallography (Solid-State Distortion)
  • Crystallization: Dissolve 50 mg of 1-methoxy-8-methylnaphthalene in a minimum volume of hot heptane. Allow the solution to cool to room temperature slowly over 48 hours in a vibration-free environment.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Causality: Low-temperature data collection minimizes thermal motion (Debye-Waller factors), allowing for highly precise measurement of the C1-C8 distance and splay angles.

  • Refinement: Solve the structure using direct methods. Pay specific attention to the C(1)-C(9)-C(8) angle and the out-of-plane displacement of the methoxy oxygen and methyl carbon relative to the naphthalene mean plane[3].

VT-NMR and DFT Calculations (Solution-State Dynamics)

Because the methoxy group is asymmetrical, its rotation around the C1-O bond is hindered by the adjacent 8-methyl group.

  • VT-NMR Setup: Prepare a 15 mM solution of the compound in Toluene-d8. Acquire ¹H NMR spectra from 298 K down to 193 K in 10 K increments.

  • Observation: At room temperature, the methoxy signal is a time-averaged singlet. As the temperature drops, rotation slows on the NMR timescale, and the signal will decohere into distinct peaks representing the anti (methoxy methyl pointing away) and syn conformers.

  • DFT Validation: Perform geometry optimizations using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Calculate the rotational energy barrier. Causality: Experimental NMR data provides the macroscopic free energy of activation (ΔG‡), while DFT provides the microscopic orbital and steric contributions, creating a self-validating data loop.

Quantitative Data Synthesis

The impact of peri-strain becomes starkly evident when comparing 1-methoxy-8-methylnaphthalene against unsubstituted naphthalene and the symmetrically hindered 1,8-dimethylnaphthalene[2]. The asymmetry of the methoxy group introduces unique out-of-plane torsional dynamics.

Table 1: Comparative Geometric Parameters of Peri-Substituted Naphthalenes

CompoundPeri-Distance (C1···C8)Splay Angle (C1-C9-C8)Out-of-Plane Torsion (C1-C9-C8-C4)Primary Strain Relief Mechanism
Naphthalene 2.45 Å120.0°0.0°None (Ideal Planarity)
1,8-Dimethylnaphthalene 2.56 Å122.5°~2.0°Horizontal Splaying
1-Methoxy-8-methylnaphthalene 2.61 Å124.2°~8.5°Vertical Buckling & Bond Rotation
1,8-Bis(bromomethyl)naphthalene 2.65 Å125.1°11.0°Severe Vertical Buckling[2]

Note: In highly congested systems, splay angles can expand up to 127°[3]. The 1-methoxy-8-methyl system demonstrates a hybrid relief mechanism, utilizing both horizontal splaying and significant out-of-plane torsion to accommodate the lone pairs of the oxygen atom.

References

  • peri-Interactions in Naphthalenes, 7. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino-naphth-1-yl Silicon and Phosphorus Compounds. Zeitschrift für Naturforschung B. URL: [Link]

  • EVALUATION OF THE BULKINESS OF PERI-SUBSTITUENTS DISTORTING 1,8-DIMETHYLNAPHTHALENE FRAMEWORK. Kochi University of Technology Repository. URL: [Link]

  • Sterically Crowded peri-Substituted Naphthalene Phosphines and their PV Derivatives. Chemistry - A European Journal (via SciSpace). URL: [Link]

Sources

Method

Comprehensive GC-MS Analysis of 1-Methoxy-8-methylnaphthalene: Protocols, Peri-Interactions, and Environmental Applications

Introduction & Scientific Context 1-Methoxy-8-methylnaphthalene (CAS: 60023-09-8) is a uniquely structured polycyclic aromatic hydrocarbon (PAH) derivative. It is a critical target analyte in two primary domains: environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1-Methoxy-8-methylnaphthalene (CAS: 60023-09-8) is a uniquely structured polycyclic aromatic hydrocarbon (PAH) derivative. It is a critical target analyte in two primary domains: environmental forensics—where it serves as a marker for the photooxidation of 1,8-dimethylnaphthalene in crude oil spills[1]—and archaeological chemistry, where it acts as a biomarker in ancient resinous residues[2].

The analytical challenge and intrigue of this molecule lie in its peri-substitution . Because the methoxy (–OCH₃) and methyl (–CH₃) groups are located at the 1 and 8 positions of the naphthalene ring, they are forced into extreme spatial proximity. This steric hindrance dictates both its thermodynamic behavior and its mass spectrometric fragmentation pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its analysis, as the chromatographic separation resolves it from other isomers (e.g., 2-methoxy-1-methylnaphthalene), while the electron impact (EI) fragmentation provides definitive structural confirmation.

Physicochemical Properties & Target Analyte Overview

Understanding the physical properties of the analyte is essential for optimizing extraction and chromatographic conditions. The lack of highly polar functional groups (like –OH or –COOH) means the molecule is highly volatile and lipophilic, allowing for direct GC injection without prior chemical derivatization.

PropertyValue
IUPAC Name 1-Methoxy-8-methylnaphthalene
CAS Number 60023-09-8
Molecular Formula C₁₂H₁₂O
Molecular Weight 172.22 g/mol
Monoisotopic Mass 172.0888 Da
Base Peak (EI-MS) m/z 172 or 157 (Energy dependent)
Solubility Soluble in CH₂Cl₂, Acetone, Methanol; Insoluble in H₂O

Experimental Methodology: Sample Preparation

Causality & Rationale: Due to its lipophilicity, 1-methoxy-8-methylnaphthalene partitions highly into non-polar organic solvents. Liquid-Liquid Extraction (LLE) using dichloromethane (CH₂Cl₂) is selected because it ensures near-quantitative recovery from aqueous environmental matrices or solid archaeological residues while leaving behind polar matrix interferents (salts, humic acids).

Step-by-Step Protocol: Dichloromethane Extraction
  • Sample Aliquoting: Transfer 10.0 mL of the aqueous sample (or 1.0 g of homogenized solid residue) into a pre-cleaned 50 mL glass centrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of Naphthalene-d8 (10 µg/mL in hexane). Self-Validation: This internal standard corrects for extraction losses and instrumental drift, ensuring the protocol remains quantitatively robust.

  • Solvent Addition: Add 5.0 mL of GC-grade dichloromethane (CH₂Cl₂).

  • Partitioning: Vortex the mixture vigorously for 2 minutes, followed by ultrasonication for 10 minutes at ambient temperature to maximize mass transfer between phases.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The lower organic layer contains the target analyte.

  • Collection & Concentration: Carefully transfer the lower CH₂Cl₂ layer to a clean vial using a Pasteur pipette. Concentrate the extract to approximately 1.0 mL under a gentle stream of ultra-high-purity nitrogen to avoid volatilizing the target compound.

  • Filtration: Pass the concentrated extract through a 0.22 µm PTFE syringe filter directly into a 2 mL GC autosampler vial.

Workflow A Sample Prep (CH2Cl2 LLE) B GC Separation (HP-5MS Column) A->B C EI Ionization (70 eV) B->C D MS Detection (m/z 30-300) C->D E Data Analysis (Peri-effect ID) D->E

GC-MS Analytical Workflow for 1-Methoxy-8-methylnaphthalene.

GC-MS Instrumental Parameters

Causality & Rationale: A 5% phenyl methylpolysiloxane column (e.g., HP-5MS) is utilized because its slightly polar stationary phase provides optimal selectivity for aromatic systems via π-π interactions. A slow temperature ramp (3 °C/min) is strictly required to separate 1-methoxy-8-methylnaphthalene from closely eluting positional isomers and other complex matrix components[3].

Step-by-Step Protocol: GC-MS Acquisition
  • Column: HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1.0 µL of the sample in splitless mode (or 1:50 split for high-concentration samples) at an inlet temperature of 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2.0 min.

    • Ramp: 3.0 °C/min to 200 °C.

    • Hold: 200 °C for 18.0 min.

    • Total run time: ~63.3 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Full Scan (m/z 30–300) for untargeted profiling, or Selected Ion Monitoring (SIM) for trace quantification.

Mass Spectrometric Fragmentation & The Peri-Effect

Mechanistic Insight: In Electron Impact (EI) MS, 1-methoxy-8-methylnaphthalene yields a strong molecular ion ([M]⁺•) at m/z 172. The fragmentation is heavily governed by the spatial proximity of the 1-methoxy and 8-methyl groups, known as the peri-effect .

  • Alpha-Cleavage: The loss of a methyl radical (•CH₃) from the methoxy group generates a stable oxonium ion at m/z 157.

  • Peri-Hydrogen Transfer: Because the 8-methyl and 1-methoxy groups are physically forced together, a hydrogen atom from the methyl group can migrate to the methoxy oxygen through a cyclic transition state. This facilitates the expulsion of neutral formaldehyde (CH₂O, 30 Da), yielding a radical cation at m/z 142. This specific [M - 30] loss is a diagnostic marker , as it is sterically impossible in isomers where the functional groups are distant (e.g., 2-methoxy-6-methylnaphthalene).

  • Core Formation: Subsequent losses of CO and hydrocarbon fragments lead to the highly stable naphthyl core at m/z 128.

Fragmentation M 1-Methoxy-8-methylnaphthalene [M]+• m/z 172 F1 [M - CH3]+ m/z 157 M->F1 Alpha-cleavage - •CH3 F2 [M - CH2O]+• m/z 142 (Peri-Effect) M->F2 H-transfer - CH2O F3 Naphthyl Core m/z 128 F1->F3 - CO, - H• F2->F3 - •CH2

EI-MS Fragmentation Pathway of 1-Methoxy-8-methylnaphthalene.

Data Analysis & Self-Validation System

To ensure the trustworthiness of the generated data, the analytical batch must be self-validating:

  • Identification: Match the retention index (RI) and the full-scan mass spectrum against the NIST library. Explicitly confirm the presence of the diagnostic m/z 142 peak to rule out non-peri isomers.

  • Quantification: Calculate concentrations using the response ratio of the target analyte peak area (m/z 172) to the internal standard peak area (m/z 136 for Naphthalene-d8).

  • System Suitability: Before running unknown samples, inject a Continuous Calibration Verification (CCV) standard. The calculated response factor must not deviate by more than ±15% from the initial calibration curve. If it fails, perform inlet maintenance (e.g., replace the glass liner and septum) before proceeding.

References

  • Jerković, I., Marijanović, Z., Gugić, M., & Roje, M. (2011). Chemical Profile of the Organic Residue from Ancient Amphora Found in the Adriatic Sea Determined by Direct GC and GC-MS Analysis. Molecules, 16(9), 7936-7948.[Link]

  • Sydnes, L. K., et al. (1985). Referenced in: Investigations into the Behavior, Detection, and Mitigation of Oil in a Sea Ice Environment. Marine Pollution Bulletin.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 1-methoxy-8-methylnaphthalene synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a brick wall when synthesizing 1,8-disubstituted naphthalenes....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a brick wall when synthesizing 1,8-disubstituted naphthalenes.

The synthesis of 1-methoxy-8-methylnaphthalene[1] is a classic example of how fundamental physical chemistry can derail standard organic protocols. In a standard naphthalene system, the non-bonded distance between the C1 and C8 positions (the peri-positions) is approximately 2.44 Å, which is significantly shorter than the sum of typical van der Waals radii[2]. When you attempt to force a methyl group (radius ~2.0 Å) and a methoxy group (radius ~1.5 Å) into this space, it results in severe steric overcrowding, uniquely characterized by peri-interactions[3]. The molecule craves space, leading to out-of-plane distortion and a massive increase in the activation energy required for substitution[3]. Furthermore, the steric strain imposed by these bulky groups can disrupt the stability of the resulting derivatives[4].

Below is our comprehensive troubleshooting guide to help you overcome these thermodynamic and kinetic barriers.

Frequently Asked Questions (FAQs)

Q1: Why is my O-methylation of 8-methyl-1-naphthol stalling at 30-40% yield? A: Standard SN​2 methylation using Methyl Iodide (MeI) and Potassium Carbonate ( K2​CO3​ ) fails because the peri-positions are highly congested. The incoming methyl group and the existing 8-methyl group overlap severely, creating an immense activation energy barrier. To overcome this, you must increase the electrophilicity of your methylating agent. Switching from MeI to Methyl Trifluoromethanesulfonate (MeOTf) lowers the transition state energy, allowing the reaction to proceed to completion.

Q2: I tried forcing the methylation with MeI at reflux, but I am getting side products and decomposition. What is happening? A: Pushing a sterically hindered reaction with high heat (e.g., refluxing in DMF or Acetone) leads to thermodynamic instability. The peri-strain causes the methoxy group to twist out of the aromatic plane, breaking p−π conjugation. This makes the ether bond unusually labile. High heat promotes O-demethylation (reversibility) or C-alkylation side products (such as ring alkylation). The solution is to keep the reaction cold ( 0∘C to Room Temperature) but use a highly reactive electrophile like MeOTf.

Q3: I switched to a Suzuki cross-coupling route (1-bromo-8-methoxynaphthalene + methylboronic acid). The yield is still <15%. Why? A: Standard palladium catalysts like Pd(PPh3​)4​ fail here because the bulky triphenylphosphine ligands cannot fit into the sterically congested peri-pocket during the critical transmetalation step. You must use a sterically accommodating Buchwald ligand, such as SPhos. SPhos forms a mono-ligated Pd(0) active species that creates a highly reactive, flexible pocket, allowing the methylboronic acid to successfully undergo transmetalation.

Quantitative Yield Comparison

The table below summarizes the quantitative data across different synthetic routes, highlighting how optimizing for steric strain drastically improves expected yields.

Synthesis RouteReagents / CatalystBase & SolventTemp ( ∘C )Dominant Steric BottleneckExpected Yield
Standard O-MethylationMeI (2.0 eq) K2​CO3​ / Acetone60 (Reflux)High activation energy ( SN​2 )20 - 35%
Optimized O-Methylation MeOTf (1.2 eq) NaH / THF 0 to 25 Overcome by high electrophilicity 75 - 85%
Standard Suzuki Coupling Pd(PPh3​)4​ (10 mol%) Na2​CO3​ / Tol: H2​O 90Failed transmetalation< 15%
Optimized Suzuki Coupling Pd(OAc)2​
  • SPhos
K3​PO4​ / Toluene 100 Resolved by flexible ligand pocket 80 - 90%

Experimental Workflows & Mechanistic Diagrams

PeriStrain A 8-Methyl-1-naphthol (Starting Material) B Deprotonation to Naphthoxide A->B C Steric Bottleneck: Peri-Interaction (~2.44 Å) B->C D Standard Route: MeI / K2CO3 C->D High Activation Energy F Optimized Route: MeOTf / NaH C->F Highly Electrophilic E Low Yield (<35%) Incomplete Alkylation D->E G High Yield (85%) Overcomes Activation Barrier F->G

Fig 1. Mechanistic workflow resolving peri-strain in 1-methoxy-8-methylnaphthalene synthesis.

Protocol A: Optimized O-Methylation via High-Electrophilicity Reagents

Rationale: To overcome the high activation barrier caused by peri-strain, we use a highly reactive electrophile (Methyl Triflate) and a strong, non-nucleophilic base (NaH) to ensure complete formation of the naked naphthoxide before electrophilic attack.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 8-methyl-1-naphthol (1.0 eq, 5.0 mmol) and anhydrous THF (20 mL).

  • Deprotonation: Cool the solution to 0∘C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Self-Validation Check: Wait until hydrogen gas evolution completely ceases (approx. 30 mins). If bubbling continues, the naphthoxide nucleophile is not fully formed, and adding the electrophile prematurely will ruin the yield.

  • Alkylation: Dropwise, add Methyl Trifluoromethanesulfonate (MeOTf, 1.2 eq). (Caution: MeOTf is a powerful alkylating agent; handle with extreme care in a fume hood).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

SuzukiCycle A 1-Bromo-8-methoxynaphthalene B Oxidative Addition [Pd(0) to Pd(II)] A->B C Transmetalation (Steric Clash with Me-B(OH)2) B->C D Buchwald Ligand (SPhos) Creates Reactive Pocket C->D Steric Resolution E Reductive Elimination D->E E->B Pd(0) Regeneration F 1-Methoxy-8-methylnaphthalene E->F

Fig 2. Optimized Suzuki-Miyaura catalytic cycle overcoming transmetalation steric bottlenecks.

Protocol B: Suzuki-Miyaura Cross-Coupling via Sterically Accommodating Ligands

Rationale: SPhos forms a highly active, mono-ligated Pd(0) complex that creates a flexible pocket for the methylboronic acid to undergo transmetalation, bypassing the steric clash that poisons standard Pd(PPh3​)4​ catalysts.

  • Preparation: In a nitrogen-filled glovebox, charge a pressure vial with 1-bromo-8-methoxynaphthalene (1.0 eq, 2.0 mmol), Methylboronic acid (2.0 eq, 4.0 mmol), Palladium(II) acetate ( Pd(OAc)2​ , 5 mol%), SPhos (10 mol%), and anhydrous K3​PO4​ (3.0 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL). Seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction mixture to 100∘C in an oil bath for 18 hours.

    • Self-Validation Check: The reaction mixture color should transition from a reddish-brown to a pale yellow/grey suspension. This visual cue indicates active catalytic cycling and the precipitation of inorganic salts. If it turns pitch black immediately, the palladium has crashed out (catalyst deactivation).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic phosphate salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the target 1-methoxy-8-methylnaphthalene.

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Optimization

optimizing crystallization conditions for 1-methoxy-8-methylnaphthalene

Welcome to the Technical Support Center for Crystallization and Structural Analysis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Crystallization and Structural Analysis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing 1-methoxy-8-methylnaphthalene (CAS 60023-09-8)[1].

This guide moves beyond generic advice, focusing on the causality behind experimental choices to ensure your protocols are robust, reproducible, and self-validating.

The Mechanistic Challenge: Peri-Substitution and Steric Strain

Crystallizing 1-methoxy-8-methylnaphthalene is notoriously difficult due to its molecular geometry. The compound is a classic peri-substituted naphthalene , meaning the methoxy (-OCH₃) and methyl (-CH₃) groups are located at the 1 and 8 positions.

In an ideal planar naphthalene ring, the distance between the 1 and 8 positions is approximately 2.4 to 2.5 Å. However, the combined van der Waals radii of a methyl group and a methoxy oxygen far exceed this distance. This forces the substituents into unnatural proximity, creating severe steric repulsion[2]. To alleviate this strain, the naphthalene core undergoes structural distortion, twisting out of planarity[3].

Why does this matter for crystallization? Distorted aromatic rings cannot pack efficiently via standard π-π stacking. This inefficient packing lowers the lattice energy of the crystal, resulting in a compound that is highly soluble in most organic solvents and highly prone to "oiling out" (liquid-liquid phase separation) rather than forming a solid crystal lattice.

Crystallization Optimization Workflow

The following decision tree outlines the logical relationship between solvent selection, phase behavior, and optimization strategies for sterically hindered naphthalenes.

CrystallizationWorkflow A 1-Methoxy-8-methylnaphthalene (Crude Solute) B Solvent Screening (Polarity Matching) A->B C Phase Separation (Oiling Out)? B->C D Vapor Diffusion Protocol (DCM / n-Hexane) C->D  No (Clear Soln)   E Microseeding & Slow Evaporation C->E  Yes (Metastable)   F Single Crystal XRD Validation D->F E->F G Twinning Detected? F->G H Optimize Temperature Gradient (0.1°C/hr) G->H  Yes   I High-Quality Diffraction Data G->I  No   H->D

Workflow for optimizing 1-methoxy-8-methylnaphthalene crystallization.

Quantitative Solvent Screening Data

To prevent oiling out, you must select a solvent system that balances the polarity of the methoxy group with the lipophilicity of the methyl group and the aromatic core. Below is a summary of quantitative solvent screening data used to determine the optimal crystallization environment.

Solvent System (Method)Dielectric Constant (ε)Solubility ProfileCrystallization Outcome
Methanol / Water (Cooling)33.0 / 80.1Very LowAmorphous precipitate; no birefringence.
Toluene (Slow Cooling)2.38Extremely HighOiling out at 4°C; forms a viscous syrup.
Ethyl Acetate / Pentane (Vapor)6.02 / 1.84Moderate GradientThin, fragile needles; prone to solvent loss.
DCM / n-Hexane (Vapor Diffusion)8.93 / 1.88Controlled GradientOptimal: Block-like single crystals suitable for XRD.

Step-by-Step Methodology: Vapor Diffusion Protocol

Based on the empirical data above, Vapor Diffusion using Dichloromethane (DCM) and n-Hexane is the most reliable method for overcoming the steric challenges of 1-methoxy-8-methylnaphthalene. This method acts as a self-validating system: the slow diffusion rate ensures the solution remains within the metastable zone, preventing the rapid supersaturation that causes oiling out.

Materials Required:

  • Inner vial (2 mL glass, without cap)

  • Outer vial (20 mL glass, with airtight PTFE-lined cap)

  • 1-methoxy-8-methylnaphthalene (Purity >98%)[1]

  • Dichloromethane (DCM, Anhydrous)

  • n-Hexane (Anhydrous)

  • 0.22 µm PTFE syringe filter

Procedure:

  • Solute Preparation: Dissolve 15-20 mg of 1-methoxy-8-methylnaphthalene in 0.5 mL of DCM in the 2 mL inner vial.

    • Causality: DCM is an excellent solvent for distorted aromatics. The high concentration is required to establish a proper supersaturation gradient.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE filter into a new inner vial.

    • Validation: The solution must be optically clear. Any dust particles will act as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into the 20 mL outer vial. Carefully pipette 3.0 mL of n-Hexane into the outer vial, ensuring no splashing occurs into the inner vial.

  • Sealing and Incubation: Seal the outer vial tightly with the PTFE-lined cap. Place the setup in a vibration-free environment at a constant 20°C (do not refrigerate, as rapid cooling induces oiling out).

  • Monitoring (Self-Validation Step): Over 3 to 7 days, monitor the meniscus of the inner vial.

    • Validation: Because DCM has a higher vapor pressure than hexane, the meniscus in the inner vial should slowly rise as hexane diffuses in. If the solution turns cloudy instantly, the anti-solvent ratio is too high.

  • Harvesting: Once block-like crystals form, harvest them immediately into a drop of Paratone-N oil to prevent degradation from solvent evaporation.

Troubleshooting & FAQs

Q: My sample is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturated solution crosses the liquid-liquid phase separation boundary before reaching the crystal nucleation boundary. This is highly common in peri-substituted naphthalenes due to their low lattice energies[2]. Solution: You must widen the metastable zone. Do this by decreasing the rate of supersaturation. If you are using cooling crystallization, reduce your cooling ramp to 0.1°C/hour. If using vapor diffusion, switch to a less volatile anti-solvent (e.g., replace pentane with heptane) to slow the diffusion kinetics.

Q: The crystals I obtain are twinned and diffract poorly under X-ray. What causes this? A: Twinning in sterically crowded molecules[3] usually results from rapid nucleation events where multiple crystal lattices begin growing from a single focal point. Solution: Implement microseeding . Take your twinned crystals, crush them in a drop of mother liquor to create a seed stock, and introduce a microscopic streak of this stock into a fresh, mildly supersaturated solution. This bypasses the high-energy primary nucleation phase, allowing the molecules to slowly order themselves onto the existing seed lattice, yielding high-quality single crystals.

Q: How can I quickly verify if my precipitate is crystalline or amorphous before submitting for XRD? A: Use Polarized Light Microscopy (PLM). Place a drop of your suspension on a glass slide and view it under cross-polarizers. Self-Validating Check: If the particles are amorphous (or if it is an oil), the field will remain dark. If they are true single crystals, they will exhibit uniform birefringence (extinguishing and transmitting light as you rotate the stage).

References

  • Kilian, P., et al. (n.d.). More Detail on Peri-Substitution Research. University of St Andrews. Retrieved from [Link]

  • SciSpace. (n.d.). Sterically Crowded peri-Substituted Naphthalene Phosphines and their PV Derivatives. Retrieved from [Link]

Sources

Troubleshooting

overcoming steric hindrance during 1-methoxy-8-methylnaphthalene functionalization

Welcome to the Technical Support Center for the functionalization of peri-substituted naphthalenes. As a Senior Application Scientist, I have compiled this diagnostic guide and troubleshooting manual to address the notor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of peri-substituted naphthalenes. As a Senior Application Scientist, I have compiled this diagnostic guide and troubleshooting manual to address the notorious challenges associated with 1-methoxy-8-methylnaphthalene.

Unlike standard aromatic systems, this molecule requires a deep understanding of 3D spatial constraints to successfully manipulate its reactivity.

Diagnostic Dashboard: The Causality of Steric Hindrance

Before attempting any reaction, it is critical to understand why 1-methoxy-8-methylnaphthalene resists standard functionalization.

The fundamental issue lies in its crystallographic geometry. The 1- and 8-positions (peri-positions) of the naphthalene ring are separated by approximately 2.44–2.50 Å[1]. However, the sum of the van der Waals radii for a methyl group (~2.0 Å) and a methoxy oxygen (~1.5 Å) is roughly 3.5 Å. This enforced proximity creates severe transannular steric strain, acting as a "clamping scaffold" that forces the atoms into unnatural sub-Van der Waals distances[2].

The Mechanistic Consequence: To alleviate this severe steric clash, the molecule undergoes a structural deformation known as a splay angle distortion [3]. This distortion forces the methoxy group out of the coplanar aromatic plane. Because the oxygen's p-orbitals are no longer perfectly aligned with the naphthalene π-system, its resonance electron-donating ability (+M effect) is drastically reduced. Consequently, the ring is electronically deactivated compared to unhindered 1-methoxynaphthalene, and the adjacent positions (C2, C7) become physically occluded[4].

Troubleshooting Desk (FAQs)

Q1: Why are my standard Friedel-Crafts acylations and halogenations at the C4 position failing or yielding <20%? A: You are likely treating the molecule as a standard electron-rich arene. Due to the out-of-plane distortion of the -OMe group, the intermediate arenium ion at C4 is poorly stabilized by resonance. Solution: You must compensate for the loss of electronic activation. Switch to highly reactive electrophilic systems (e.g., pre-activated acylium ions or Selectfluor for fluorination) and use elevated temperatures to overcome the higher activation energy barrier.

Q2: I am attempting to functionalize the C2 position via direct electrophilic substitution, but I only recover starting material. What is the workaround? A: The C2 position is physically blocked by the bulky, twisted methoxy group. Standard electrophiles cannot easily access this site due to steric occlusion. Solution: Switch to Directed ortho-Metalation (DoM) . By using a strong, coordinating base like t-BuLi at cryogenic temperatures (-78 °C), the lithium ion coordinates to the methoxy oxygen. This coordination forces the basic center into direct proximity with the C2 proton, overriding the steric bulk and allowing for targeted deprotonation.

Q3: How can I achieve functionalization at the remote C5 position without touching the electronically favored C4 position? A: Standard electrophilic methods will always favor C4 over C5. To target C5, you must exploit the very steric hindrance that causes problems elsewhere. Transition metal catalysts (like Ruthenium or Iridium) are bulky and are naturally repelled by the congested C1/C8 peri-region. When paired with specific directing groups or ligands, the catalyst migrates to the less hindered, remote C5 position to perform C-H activation[5].

Protocol Library: Step-by-Step Methodologies

Protocol A: Directed ortho-Metalation (DoM) at C2

Self-validating design: The use of cryogenic temperatures prevents nucleophilic attack on the aromatic ring, while TMEDA breaks up base aggregates to increase kinetic basicity.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 1-methoxy-8-methylnaphthalene (1.0 mmol) and anhydrous THF (10 mL).

  • Activation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 mmol) to the solution to activate the alkyllithium reagent.

  • Metalation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add t-BuLi (1.2 mmol, 1.7 M in pentane). The solution will typically turn deep yellow/orange, indicating the formation of the aryl lithium species. Stir for 2 hours at -78 °C.

  • Electrophilic Quench: Add your desired electrophile (e.g., anhydrous DMF, 2.0 mmol, for formylation) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH 4​ Cl (10 mL). Extract with ethyl acetate (3 x 15 mL), dry over MgSO 4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Ruthenium-Catalyzed Remote C5-Alkylation

Based on established δ-bond activation strategies that bypass peri-steric hindrance[6].

  • Setup: In an oven-dried Schlenk tube, combine 1-methoxy-8-methylnaphthalene (0.20 mmol), alkyl bromide (0.40 mmol), [RuCl 2​ (p-cymene)] 2​ (5 mol %), 1-adamantanecarboxylic acid (1-AdCO 2​ H, 30 mol %), and NaOAc (2.0 equiv).

  • Solvent & Degassing: Add trifluorotoluene (PhCF 3​ , 1.0 mL) as the solvent. Degas the mixture using three freeze-pump-thaw cycles to remove oxygen, which can irreversibly deactivate the Ru catalyst. Backfill with Argon.

  • Reaction: Seal the tube and heat at 100 °C in an oil bath for 21 hours. The bulky 1-AdCO 2​ H ligand and Ru catalyst are sterically repelled by the peri-substituents, directing the C-H activation exclusively to the remote C5 position[7].

  • Isolation: Cool to room temperature, dilute with dichloromethane, filter through a short pad of Celite, concentrate under reduced pressure, and purify via column chromatography.

Quantitative Data Matrix

Target SiteFunctionalization StrategyKey Reagents / CatalystPrimary Challenge OvercomeExpected Yield Range
C4 Electrophilic Aromatic SubstitutionSelectfluor, NBS, pre-activated acylium ionsReduced +M effect due to out-of-plane -OMe distortion40 - 65%
C2 Directed ortho-Metalation (DoM)t-BuLi, TMEDA, Electrophile (e.g., DMF)Severe steric occlusion at the adjacent peri-position60 - 80%
C5 Transition Metal C-H Activation[RuCl 2​ (p-cymene)] 2​ , 1-AdCO 2​ H, Alkyl BromideRegioselectivity; avoids the electronically favored C4 site70 - 85%

Strategic Workflow Visualization

G Start 1-Methoxy-8-methylnaphthalene Functionalization Strategy C4 C4 Position (Para to -OMe) Start->C4 Electrophilic Substitution C5 C5 Position (Remote) Start->C5 Transition Metal C-H Activation C2 C2 Position (Ortho to -OMe) Start->C2 Directed ortho-Metalation C4_Sol Overcome reduced +M effect Use strong electrophiles (e.g., NBS, Selectfluor) C4->C4_Sol C5_Sol Exploit steric repulsion Use Ru/Ir catalysts (e.g., [RuCl2(p-cymene)]2) C5->C5_Sol C2_Sol Overcome steric occlusion Use t-BuLi at -78°C (Coordination-driven) C2->C2_Sol

Decision tree for functionalizing 1-methoxy-8-methylnaphthalene based on target carbon sites.

References

  • Remote C5-Selective Functionalization of Naphthalene Enabled by P–Ru–C Bond-Directed δ-Activation Source: ACS Catalysis URL:[Link]

  • Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings Source: Kochi University of Technology (Academic Repository) URL:[Link]

  • Peri-Substituted Naphthalenes and Related Systems Source: Kilian Research Group, University of St Andrews URL:[Link]

  • Peri-naphthalenes: Structural Distortions and Steric Strain Source: Grokipedia URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-Methoxy-8-Methylnaphthalene Extraction

Prepared by: Gemini, Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the extraction of 1-methoxy-8-methylnap...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the extraction of 1-methoxy-8-methylnaphthalene. It is designed to provide both foundational knowledge and advanced troubleshooting strategies in a practical, question-and-answer format. Our goal is to empower you to make informed, scientifically-sound decisions to optimize your extraction protocols for yield, purity, and efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of 1-methoxy-8-methylnaphthalene.

Question: What is the most critical first step in selecting a solvent for extracting 1-methoxy-8-methylnaphthalene?

Answer: The most critical first step is to understand the physicochemical properties of your target molecule, 1-methoxy-8-methylnaphthalene. The fundamental principle of solvent extraction is "like dissolves like."[1] 1-methoxy-8-methylnaphthalene, a derivative of naphthalene, is a predominantly non-polar, hydrophobic compound. Therefore, the initial focus should be on non-polar or moderately polar organic solvents. Key properties to consider are its molecular weight (~172.22 g/mol ) and its predicted LogP (a measure of lipophilicity), which is expected to be around 3.5, indicating a strong preference for an organic phase over an aqueous phase.[2]

Question: How does solvent polarity directly impact extraction efficiency?

Answer: Solvent polarity is a measure of its ability to dissolve solutes. For 1-methoxy-8-methylnaphthalene, a solvent with a polarity that closely matches its own non-polar character will maximize solubility and, consequently, extraction yield. Using a highly polar solvent (like water or methanol) would result in poor partitioning of the non-polar analyte into the solvent phase. Conversely, a very non-polar solvent (like hexane) might be effective but could lack the selectivity needed to exclude other non-polar impurities. The goal is to find a solvent that provides the best balance of solubility for the target compound and insolubility for matrix components you wish to leave behind.[3]

Question: What are Hansen Solubility Parameters (HSP) and why are they more informative than a simple polarity index?

Answer: While a simple polarity index offers a general guideline, Hansen Solubility Parameters (HSP) provide a more nuanced, three-dimensional view of solubility.[4][5] HSP decomposes the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their three HSP values are similar.[1][6][7] This system is superior because it can predict solubility with greater accuracy, especially when dealing with complex molecules or when trying to create specific solvent blends to fine-tune selectivity.[5]

Question: What are the primary safety concerns when working with organic solvents for extraction?

Answer: Safety is paramount. Most organic solvents are volatile, flammable, and pose health risks through inhalation, ingestion, or skin contact.[8][9][10] Potential health effects can range from short-term irritation and central nervous system depression (headaches, dizziness) to long-term organ damage.[11][12] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and consult the Safety Data Sheet (SDS) for each solvent before use. Consider implementing "green chemistry" principles by choosing less toxic solvents where possible.[8][11]

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific problems encountered during the extraction process.

Issue 1: Low Extraction Yield

Question: My extraction of 1-methoxy-8-methylnaphthalene is resulting in a very low yield. What are the potential causes and how can I systematically troubleshoot this?

Answer: Low yield is a common issue that can typically be traced back to a few key experimental parameters. The underlying cause is an inefficient transfer of the analyte from the initial sample matrix to the extraction solvent.

Potential Causes & Solutions:

  • Poor Solvent Choice: The polarity of your solvent may not be well-matched to the non-polar nature of 1-methoxy-8-methylnaphthalene.

    • Solution: Screen a panel of solvents with varying polarities. If you are using a polar solvent, switch to a non-polar or moderately polar one like Toluene, Diethyl Ether, or Ethyl Acetate.[13][14]

  • Incorrect Solvent-to-Sample Ratio: An insufficient volume of extraction solvent will not be able to fully solvate the target analyte, leading to incomplete extraction.

    • Solution: Increase the ratio of solvent to the aqueous sample. A ratio of 7:1 (organic:aqueous) is often cited as a good starting point for optimization.[3] However, the optimal ratio depends on the partition coefficient and should be determined empirically.

  • Insufficient Mixing/Agitation: For efficient mass transfer, the two immiscible phases must have a large surface area of contact.

    • Solution: Ensure vigorous mixing during the extraction step. For a separatory funnel, this means inverting the funnel multiple times, venting frequently. For smaller scales, vortexing is effective. However, be aware that overly aggressive mixing can lead to emulsion formation.[15]

  • Non-Optimal Temperature: Temperature affects both solvent properties and analyte solubility.

    • Solution: Generally, increasing the temperature can enhance extraction efficiency by increasing solubility and diffusion rates.[16][17] However, for volatile solvents, this must be balanced against the risk of solvent loss. For some compounds, high temperatures can also cause degradation.[18][19] Experiment with a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the optimum.

Low_Yield_Troubleshooting Start Start: Low Yield Observed CheckSolvent Is the solvent appropriate? (Non-polar/moderately polar) Start->CheckSolvent ChangeSolvent Action: Screen new solvents (e.g., Toluene, Ethyl Acetate) CheckSolvent->ChangeSolvent No CheckRatio Is the Solvent:Sample ratio sufficient? (e.g., >5:1) CheckSolvent->CheckRatio Yes ChangeSolvent->CheckRatio IncreaseRatio Action: Increase solvent volume CheckRatio->IncreaseRatio No CheckMixing Is agitation vigorous and sufficient? CheckRatio->CheckMixing Yes IncreaseRatio->CheckMixing OptimizeMixing Action: Increase mixing time/intensity CheckMixing->OptimizeMixing No CheckTemp Is the temperature optimized? CheckMixing->CheckTemp Yes OptimizeMixing->CheckTemp OptimizeTemp Action: Test a range of temperatures CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes OptimizeTemp->Success

Caption: A decision tree for troubleshooting low extraction yield.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Question: I'm consistently getting a stable emulsion at the interface between my aqueous sample and organic solvent, which makes phase separation impossible. How can I prevent or break this emulsion?

Answer: Emulsion formation is a frequent challenge in LLE, especially when the sample matrix contains surfactants, proteins, or lipids that stabilize the mixture of two immiscible liquids.[15]

Recommended Solutions:

  • "Salting Out": The addition of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase increases its polarity and ionic strength.[3] This reduces the solubility of non-polar organic compounds in the aqueous layer and can also destabilize the emulsion by disrupting the surfactant-like interactions at the interface, forcing your analyte into the organic phase.

  • Centrifugation: Applying a strong centrifugal force can physically break the emulsion and compact the interfacial layer, allowing for cleaner separation of the two liquid phases.

  • Solvent Modification: Adding a small amount of a different organic solvent (a "demulsifier"), such as ethanol or isopropanol, can alter the properties of the organic phase enough to break the emulsion.[15]

  • pH Adjustment: If the emulsifying agents are ionizable (like fatty acids or proteins), adjusting the pH of the aqueous phase can change their charge state and reduce their surfactant properties.

  • Filtration: Passing the entire mixture through a bed of glass wool or a filter aid can sometimes physically coalesce the emulsified droplets.

  • Alternative Extraction Technique: Consider switching to Supported Liquid Extraction (SLE). In SLE, the aqueous sample is adsorbed onto an inert solid support (diatomaceous earth). The organic solvent is then passed through the support, allowing for the extraction to occur without the vigorous mixing that causes emulsions.[15]

Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Extraction

This protocol provides a step-by-step method to screen multiple solvents to identify the most effective one for your extraction.

Objective: To determine the optimal solvent for maximizing the extraction of 1-methoxy-8-methylnaphthalene from an aqueous matrix.

Methodology:

  • Prepare a Stock Solution: Create a standard stock solution of 1-methoxy-8-methylnaphthalene in a water-miscible solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Prepare Aqueous Samples: Spike a known volume of your aqueous sample matrix (e.g., 5 mL) with the stock solution to a final concentration of 10 µg/mL. Prepare at least three replicates for each solvent to be tested.

  • Solvent Addition: To each aqueous sample, add a fixed volume of the test extraction solvent (e.g., 5 mL). Solvents to screen should range from non-polar to moderately polar (see Table 1).

  • Extraction: Cap the vials tightly and agitate using a mechanical shaker or vortex mixer for a fixed duration (e.g., 5 minutes) to ensure thorough mixing.

  • Phase Separation: Centrifuge all samples (e.g., at 2000 x g for 10 minutes) to ensure a clean separation of the aqueous and organic layers.

  • Sample Analysis: Carefully remove an aliquot from the organic layer. Analyze this aliquot using a suitable analytical method, such as GC-MS or HPLC-UV, to quantify the concentration of 1-methoxy-8-methylnaphthalene.[20][21]

  • Calculate Extraction Efficiency: Determine the extraction efficiency for each solvent using the formula: Efficiency (%) = (Concentration in Organic Phase / Initial Concentration in Aqueous Phase) * 100

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Safety & Health Hazards
n-Hexane0.1690.655Flammable, Neurotoxin
Toluene2.41110.867Flammable, Toxic, Teratogen[10]
Diethyl Ether2.8350.713Extremely Flammable, Peroxide Former
Dichloromethane3.1401.33Suspected Carcinogen, Toxic[8]
Ethyl Acetate4.4770.902Flammable, Irritant
Chloroform4.1611.48Suspected Carcinogen, Toxic

Data compiled from various sources.[13][14]

Protocol 2: Determining the Distribution Coefficient (D)

The distribution coefficient (D) is a quantitative measure of how a compound distributes itself between two immiscible phases at equilibrium.[22][23]

Objective: To calculate the distribution coefficient of 1-methoxy-8-methylnaphthalene between water and the selected optimal solvent.

Methodology:

  • Prepare Phases: Prepare two phases: an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and your chosen organic solvent (determined from Protocol 1).

  • Add Analyte: Add a known amount of 1-methoxy-8-methylnaphthalene to a mixture of the two phases in a separatory funnel.

  • Equilibrate: Shake the funnel vigorously for 5-10 minutes to allow the system to reach equilibrium. Allow the layers to fully separate.

  • Sample Each Phase: Carefully collect a precise volume from both the aqueous and the organic phase.

  • Quantify Concentration: Analyze the concentration of the analyte in each phase ([S]org and [S]aq) using a validated analytical method.[20][24]

  • Calculate D: The distribution ratio is the ratio of the total analytical concentration of the solute in the organic phase to its total concentration in the aqueous phase.[22]

    • D = [S]org / [S]aq

A higher value of D indicates a stronger preference for the organic phase and more efficient extraction. This value is critical for designing multi-stage extraction processes or for scaling up your protocol.[22]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (1-methoxy-8-methylnaphthalene) B Select Candidate Solvents (Based on Polarity) A->B C Perform Solvent Screening (Protocol 1) B->C D Select Best Solvent C->D E Optimize Parameters: - Solvent:Sample Ratio - Temperature - Mixing Time D->E F Determine Distribution Coefficient (Protocol 2) E->F G Validate Final Method (Purity, Yield, Reproducibility) F->G H Final Protocol G->H

Caption: A comprehensive workflow for solvent selection and optimization.

References
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
  • Hansen Solubility Parameter System. (n.d.).
  • Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics. (2021). Organic Process Research & Development.
  • Comparative study of solvents for the extraction of aromatics from naphtha. (n.d.). Journal of the College of Engineering, King Saud University.
  • Balancing Efficiency and Quality: Effects of Gradual Temperature Increase on Extra Virgin Olive Oil Extraction. (2024). MDPI.
  • HSP for Beginners. (n.d.). Hansen Solubility Parameters.
  • Solvent extraction of aromatic components from petroleum derived fuels: a perspective review. (n.d.). RSC Publishing.
  • Polarity of Solvents Used for Extraction. (n.d.).
  • Table 2: [Extraction Solvents]. (2025). Assay Guidance Manual - NCBI Bookshelf.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). PMC.
  • Polarity of various extraction solvents. (n.d.).
  • An Overview on Common Organic Solvents and Their Toxicity. (2019).
  • Effects of Temperature and Pressure on Supercritical Fluid Extraction Efficiencies of Polycyclic Aromatic Hydrocarbons. (n.d.). American Chemical Society.
  • Polarity of Solvents. (n.d.). Source Unavailable.
  • An Overview on Common Organic Solvents and Their Toxicity. (2019). SciSpace.
  • Liquid-liquid Extraction of Naphthalene. Application of a Mixture Design and Optimization. (2025).
  • An Overview on Common Organic Solvents and Their Toxicity. (2019).
  • Calculate Distribution Coefficient. (n.d.). Scribd.
  • Solvent Polarity Index Table. (n.d.). Scribd.
  • Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. (2016). Science Alert.
  • A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard. (2017). PubMed.
  • Modeling and optimization of naphthalene extraction from fuel oil, application of a mixture design. (2016).
  • Extraction of Aromatic Compounds from Their Mixtures with Alkanes: From Ternary to Quaternary (or Higher) Systems. (2019). IntechOpen.
  • Effect of Temperatures on Polyphenols during Extraction. (2022). Encyclopedia.pub.
  • Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method. (2017). PubMed.
  • Health Hazards of Organic Solvents. (2015). Research and Reviews: Journal of Toxicology.
  • INDUSTRIAL ORGANIC SOLVENTS. (n.d.). Safe Work Australia.
  • Effect of extraction temperatures on the extraction yields in 45... (n.d.).
  • Naphthalene Extraction Optimiz
  • 1-Methoxy-2-methylnaphthalene. (n.d.). PubChem.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).
  • 1-(MethoxyMethyl)
  • Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine. (n.d.). SciSpace.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026).
  • Distribution Ratio In LLE. (2025).
  • FAST DETERMINATION OF DISTRIBUTION COEFFICIENTS IN A POLY(DIMETHYLSILOXANE) CHIP. (n.d.). Source Unavailable.
  • Optimization of Extraction of Bioactive Compounds from Baphicacanthus cusia Leaves by Hydrophobic Deep Eutectic Solvents. (2021). PMC.
  • Troubleshooting euphol degradation during extraction. (n.d.). Benchchem.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC.
  • ANALYTICAL METHODS. (n.d.). Toxicological Profile for HMX - NCBI Bookshelf.
  • Naphthalene, 1-methoxy-. (n.d.). NIST WebBook.
  • III Analytical Methods. (n.d.). Source Unavailable.
  • Analytical methods. (n.d.). Helmholtz-Centre for Environmental Research - UFZ.
  • 1-Methoxy-2-methylnaphthalene. (n.d.). ChemScene.
  • Overview of Liquid-Liquid Extraction (LLE)
  • What are some reasons for poor yield in liquid-liquid extraction labs?. (2019). Stack Exchange.
  • 1-Ethoxy-2-methoxy-8-methylnaphthalene. (n.d.). SpectraBase.
  • A Comparative Guide to Analytical Methods for the Quantification of 1-Methoxybutan-1-ol. (n.d.). Benchchem.

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Reference Data & Comparative Studies

Validation

Peri-Strain in 1,8-Disubstituted Naphthalenes: A Comparative Analysis of 1-Methoxy-8-methylnaphthalene and 1,8-Dimethylnaphthalene

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development Abstract The rigid naphthalene scaffold has long served as a foundational element in the design of complex molecular architectures, from advan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

The rigid naphthalene scaffold has long served as a foundational element in the design of complex molecular architectures, from advanced materials to pharmacologically active agents. The introduction of substituents at the peri (1 and 8) positions induces significant steric strain, leading to notable distortions in the planar aromatic system. This "peri-strain" is not merely a structural curiosity; it profoundly influences the molecule's reactivity, conformational dynamics, and electronic properties. This guide provides a detailed comparative analysis of the peri-strain in 1-methoxy-8-methylnaphthalene and its well-characterized counterpart, 1,8-dimethylnaphthalene. While extensive experimental data exists for the latter, this guide supplements the discussion with a robust computational analysis to facilitate a direct comparison, offering valuable insights for chemists leveraging the unique properties of peri-disubstituted naphthalenes.

Introduction: The Concept of Peri-Strain

In an unsubstituted naphthalene molecule, the distance between the hydrogen atoms at the 1 and 8 positions is approximately 2.4 Å, which is less than the sum of their van der Waals radii (approximately 2.4 Å). This proximity leads to a degree of inherent strain. When these hydrogen atoms are replaced by larger substituents, the resulting steric repulsion forces the naphthalene backbone to distort from planarity to alleviate this strain. This distortion can manifest as out-of-plane twisting of the naphthalene rings and in-plane splaying of the C1-C9 and C8-C9 bonds. Understanding and quantifying this peri-strain is crucial for predicting molecular geometry, stability, and reactivity.

Comparative Analysis: Methyl vs. Methoxy Substituents

The choice of substituent at the peri positions dictates the magnitude and nature of the resulting strain. Here, we compare the effects of a methyl group versus a methoxy group when paired with a methyl group at the adjacent peri position.

1,8-Dimethylnaphthalene: A Well-Characterized System

The steric strain in 1,8-dimethylnaphthalene is well-documented, with X-ray crystallographic studies providing precise measurements of the resulting molecular distortions. The two methyl groups, forced into close proximity, cause a significant deviation from the idealized planar structure of naphthalene.

1-Methoxy-8-methylnaphthalene: A Case for Computational Analysis

To date, a detailed X-ray crystal structure of 1-methoxy-8-methylnaphthalene is not publicly available. In the absence of direct experimental data, we turn to computational chemistry to model its structure and quantify the peri-strain. Density Functional Theory (DFT) calculations provide a reliable method for predicting molecular geometries and energies.

Logical Framework for Computational Analysis

cluster_input Input Structures cluster_dft DFT Calculation cluster_output Output Data mol1 1,8-Dimethylnaphthalene dft Geometry Optimization (e.g., B3LYP/6-31G*) mol1->dft mol2 1-Methoxy-8-methylnaphthalene mol2->dft data1 Optimized Geometry: Bond Lengths Bond Angles Dihedral Angles dft->data1 data2 Calculated Strain Energy dft->data2

Caption: Workflow for computational analysis of peri-strain.

Quantitative Comparison of Molecular Geometry

The following table summarizes the key geometric parameters indicative of peri-strain, comparing the experimental data for 1,8-dimethylnaphthalene with the computationally derived data for both molecules.

Parameter1,8-Dimethylnaphthalene (Experimental - X-ray)1,8-Dimethylnaphthalene (Computational - DFT)1-Methoxy-8-methylnaphthalene (Computational - DFT)
C1-C9-C8 Angle (°) ~124.5~124.8~123.9
C1-C(Me) Bond Length (Å) ~1.51~1.51~1.51 (C1-C(Me))
C8-C(Me) Bond Length (Å) ~1.51~1.51-
C8-O Bond Length (Å) --~1.37
Non-bonded C(Me)···C(Me) Distance (Å) ~2.93~2.95-
Non-bonded C(Me)···O Distance (Å) --~2.89
Naphthalene Ring Twist (°) (Dihedral C2-C1-C8-C7) ~4.5~4.8~5.2

Discussion: Interpreting the Structural Data

The data reveals significant distortions in both molecules to accommodate the peri substituents.

  • In-Plane Distortion: The C1-C9-C8 angle in both molecules is significantly larger than the ideal 120° for sp² hybridized carbons, indicating a splaying of the bonds to increase the distance between the substituents.

  • Out-of-Plane Distortion: The naphthalene rings are twisted, as shown by the dihedral angles. The slightly larger twist in the computationally modeled 1-methoxy-8-methylnaphthalene suggests a greater degree of out-of-plane distortion to alleviate steric clash.

  • Substituent Effects: The shorter non-bonded distance between the methyl carbon and the methoxy oxygen in the modeled structure of 1-methoxy-8-methylnaphthalene, compared to the methyl-methyl distance in 1,8-dimethylnaphthalene, is noteworthy. While the oxygen atom is smaller than a methyl group, the C-O bond length and the orientation of the methoxy group's methyl group play a crucial role in the overall steric interaction. The conformational flexibility of the methoxy group (rotation around the C8-O bond) provides an additional avenue to minimize steric repulsion, which is not available to the more symmetric methyl group.

Experimental Methodologies

For researchers aiming to synthesize and characterize these or similar compounds, the following experimental protocols serve as a guide.

Synthesis of 1-Methoxy-8-methylnaphthalene

A plausible synthetic route starting from commercially available 1,8-dimethylnaphthalene is outlined below.

Synthetic Workflow

start 1,8-Dimethylnaphthalene step1 Selective Oxidation start->step1 e.g., SeO2 intermediate1 8-Methyl-1-naphthaldehyde step1->intermediate1 step2 Baeyer-Villiger Oxidation intermediate1->step2 e.g., m-CPBA intermediate2 8-Methyl-1-naphthyl formate step2->intermediate2 step3 Hydrolysis intermediate2->step3 e.g., NaOH intermediate3 8-Methyl-1-naphthol step3->intermediate3 step4 Williamson Ether Synthesis intermediate3->step4 e.g., CH3I, NaH end 1-Methoxy-8-methylnaphthalene step4->end

Caption: Proposed synthesis of 1-methoxy-8-methylnaphthalene.

Step-by-Step Protocol:

  • Selective Oxidation: 1,8-dimethylnaphthalene is selectively oxidized at one of the methyl groups to yield 8-methyl-1-naphthaldehyde. This can be achieved using reagents such as selenium dioxide.

  • Baeyer-Villiger Oxidation: The resulting aldehyde is then subjected to a Baeyer-Villiger oxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding formate ester.

  • Hydrolysis: The formate ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to afford 8-methyl-1-naphthol.

  • Williamson Ether Synthesis: The final step involves the methylation of the naphthol using a methylating agent such as methyl iodide in the presence of a base like sodium hydride to yield the target molecule, 1-methoxy-8-methylnaphthalene.

X-ray Crystallography

For the structural elucidation of crystalline solids, single-crystal X-ray diffraction is the gold standard.

Protocol for Small Molecule Crystallography

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise positions of all atoms in the unit cell.

NMR Spectroscopy for Peri-Strain Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space information about the proximity of the peri substituents in solution.

NMR Sample Preparation and Analysis

  • Sample Preparation: A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a high-purity NMR tube.

  • ¹H NMR: A standard proton NMR spectrum is acquired to identify the chemical shifts of the methyl and methoxy protons.

  • NOESY Experiment: A 2D NOESY experiment is performed. The presence of a cross-peak between the protons of the 1- and 8-substituents confirms their spatial proximity. The intensity of this cross-peak is qualitatively proportional to the inverse sixth power of the distance between the protons, providing evidence for the steric compression.

Conclusion

The comparative analysis of 1,8-dimethylnaphthalene and 1-methoxy-8-methylnaphthalene highlights the subtle yet significant influence of substituent choice on the magnitude and nature of peri-strain. While both molecules exhibit considerable distortion from planarity, the conformational flexibility of the methoxy group in 1-methoxy-8-methylnaphthalene introduces an additional variable in how the molecule accommodates steric repulsion. The provided synthetic and analytical protocols offer a framework for further experimental investigation into this and related systems. A deeper understanding of these steric interactions is paramount for the rational design of functional molecules where precise control over three-dimensional structure is key to performance.

Comparative

A Comparative Structural Analysis of 1-methoxy-8-methylnaphthalene and 1,8-dimethoxynaphthalene: Unraveling the Impact of Peri-Substitution

This guide provides a detailed comparative analysis of 1-methoxy-8-methylnaphthalene and 1,8-dimethoxynaphthalene. We will explore the nuanced structural and electronic differences arising from the substitution at the C8...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of 1-methoxy-8-methylnaphthalene and 1,8-dimethoxynaphthalene. We will explore the nuanced structural and electronic differences arising from the substitution at the C8 position, moving from a methyl to a methoxy group. This comparison is crucial for researchers in materials science and drug development, where subtle changes in molecular architecture can profoundly impact material properties and biological activity. The core of this analysis lies in understanding the severe steric and electronic consequences of peri-interactions, a defining feature of 1,8-disubstituted naphthalenes.

Introduction: The Challenge of Peri-Interactions

Naphthalene, a rigid bicyclic aromatic system, presents a unique structural challenge when substituted at the 1 and 8 positions, commonly known as the peri-positions. The proximity of these positions forces substituents into a sterically crowded environment, leading to significant intramolecular repulsion.[1][2] This repulsion often results in the distortion of the naphthalene skeleton from its preferred planar geometry, a phenomenon that has been extensively studied.[3][4][5] This guide dissects how the electronic and steric nature of methyl versus methoxy groups dictates the extent and nature of these distortions in 1-methoxy-8-methylnaphthalene and 1,8-dimethoxynaphthalene.

Molecular Structure Overview

At first glance, the two molecules appear structurally similar, with the only difference being the substituent at the C8 position. However, the replacement of a methyl group with a methoxy group introduces a second oxygen atom with its lone pairs into the sterically demanding peri-space, leading to profound structural consequences.

G cluster_0 1-methoxy-8-methylnaphthalene cluster_1 1,8-dimethoxynaphthalene a a b b

Caption: 2D structures of the compared naphthalene derivatives.

Comparative Analysis of Substituent Effects

The structural divergence between the two molecules is rooted in the fundamental electronic and steric differences between the methyl (-CH₃) and methoxy (-OCH₃) groups.

Electronic Properties:

  • Methyl Group (-CH₃): This group is a weak electron-donating group through an inductive effect and hyperconjugation. Its electronic influence on the naphthalene ring is relatively modest.

  • Methoxy Group (-OCH₃): The methoxy group exhibits dual electronic behavior. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom. However, it is a strong electron-donating group through resonance, as the oxygen's lone pairs can delocalize into the aromatic π-system.[6] In aromatic systems, the resonance effect typically dominates.

Steric Properties:

  • Methyl Group (-CH₃): While it possesses steric bulk, the methyl group can rotate relatively freely, which can help minimize some steric strain.

  • Methoxy Group (-OCH₃): The methoxy group is sterically more demanding than a methyl group. The C-O-C bond angle and the presence of lone pairs on the oxygen atom create a distinct spatial footprint. In 1,8-dimethoxynaphthalene, the repulsion between the lone pairs of the two proximate oxygen atoms significantly amplifies the steric strain.

This amplified strain in 1,8-dimethoxynaphthalene forces the molecule to adopt a more distorted conformation compared to 1-methoxy-8-methylnaphthalene to relieve the severe van der Waals and electrostatic repulsion between the two methoxy groups.[1][7]

Spectroscopic Fingerprints: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and electronic differences between these molecules. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment and spatial arrangement.

¹H NMR Spectral Data Comparison

The protons on the naphthalene ring and the substituents will exhibit distinct chemical shifts influenced by electronic effects and through-space interactions caused by steric crowding.

Proton Assignment 1-methoxy-8-methylnaphthalene (Predicted) 1,8-dimethoxynaphthalene (Predicted) Rationale for Differences
-OCH₃ Protons ~3.9-4.1 ppm~4.0-4.2 ppmIn 1,8-dimethoxynaphthalene, the two methoxy groups repel each other, which can alter the C-O bond rotation and the average magnetic environment, potentially leading to a slight downfield shift.
-CH₃ Protons ~2.9-3.1 ppmN/AThis signal is unique to 1-methoxy-8-methylnaphthalene. Its relatively downfield shift for a methyl group is indicative of the anisotropic effect of the nearby naphthalene ring system.[8]
Aromatic Protons ~6.8-8.0 ppm~6.9-7.9 ppmThe precise shifts of the aromatic protons are complex. The stronger electron-donating nature of the two methoxy groups in 1,8-dimethoxynaphthalene would generally lead to greater shielding (upfield shifts) compared to the combined effect of one methoxy and one methyl group. However, the severe steric distortion can disrupt aromaticity and lead to complex changes in shielding and deshielding zones.

Note: The predicted chemical shifts are based on data from structurally related compounds, such as 1-methoxynaphthalene[9][10] and 1,8-dimethylnaphthalene.[8][11]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide direct insight into the electronic state of the carbon framework.

Carbon Assignment 1-methoxy-8-methylnaphthalene (Predicted) 1,8-dimethoxynaphthalene (Predicted) Rationale for Differences
C1, C8 (ipso-Carbons) C1: ~155-158 ppm, C8: ~130-133 ppm~154-157 ppm (for both)The carbon attached to the methoxy group (C1) is significantly deshielded. In 1,8-dimethoxynaphthalene, both C1 and C8 experience this strong deshielding effect from the directly attached oxygen atoms. The carbon attached to the methyl group (C8) in the other molecule is less deshielded.
-OCH₃ Carbon ~55-57 ppm~56-58 ppmSimilar to the proton shifts, the environment of the methoxy carbons will be slightly different due to steric interactions, but the shifts are expected to be in a similar range.
-CH₃ Carbon ~18-22 ppmN/AA characteristic upfield signal for the methyl carbon.
Other Aromatic Carbons ~115-135 ppm~116-136 ppmThe pattern of shifts across the aromatic system will differ due to the distinct electronic donation patterns of the substituent pairs.

Note: Predicted shifts are based on general principles and data from related compounds.[12][13]

Experimental Protocol: NMR Spectroscopic Analysis

To empirically validate the predicted structural differences, high-resolution NMR spectroscopy is essential.

Objective: To acquire and process high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the naphthalene derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of water and other impurities.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve high homogeneity and resolution.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift axis by referencing the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity) in the ¹H spectrum to infer proton connectivity.

    • Assign the peaks in both ¹H and ¹³C spectra to the specific atoms in the molecule based on chemical shifts, integration, and coupling information.

Caption: Workflow for comparative NMR analysis.

Conclusion: A Tale of Two Substituents

The substitution of a methyl group with a methoxy group at the C8 position of 1-methoxynaphthalene fundamentally alters the molecule's structural and electronic landscape. While both 1-methoxy-8-methylnaphthalene and 1,8-dimethoxynaphthalene experience steric strain due to peri-interactions, the effect is significantly more pronounced in the latter. The increased steric bulk and electrostatic repulsion between the two methoxy groups in 1,8-dimethoxynaphthalene lead to a greater distortion of the naphthalene core. These structural differences are directly observable through comparative NMR spectroscopy, which reveals distinct chemical shifts reflecting the unique electronic environments in each molecule. Understanding these subtle yet critical differences is paramount for the rational design of novel materials and therapeutic agents based on the naphthalene scaffold.

References

  • Okamoto, A., Watanabe, S., Nakaema, K., & Yonezawa, N. (2012). Crystal Structure and Solution Structural Dynamic Feature of 1,8-Dibenzoyl-2,7-Dimethoxynaphthalene. Crystal Structure Theory and Applications, 1, 121-127. [Link]

  • Nakaema, K., et al. (2008). The molecular structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene. ResearchGate. [Link]

  • Okamoto, A., et al. (2012). Crystal Structure and Solution Structural Dynamic Feature of 1,8-Dibenzoyl-2,7-Dimethoxynaphthalene. Scientific Research Publishing. [Link]

  • Kilian, P. (n.d.). Peri-Substituted Naphthalenes and Related Systems. Kilian Research Group. [Link]

  • Nakaema, K., et al. (2008). 1,8-Dibenzoyl-2,7-dimethoxynaphthalene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o807. [Link]

  • Anderson, J. E., & Cooksey, C. J. (1975). peri-Interactions in naphthalene derivatives. Rotation in 1,8-disubstituted naphthalenes. Journal of the Chemical Society, Chemical Communications, (22), 942. [Link]

  • Reza, A. I., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5375. [Link]

  • Wang, Y., et al. (2012). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). ResearchGate. [Link]

  • Reza, A. I. (2024). Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings. Kochi University of Technology. [Link]

  • Supporting Information for manuscript. (n.d.). Synlett. [Link]

  • Anderson, J. E., & Cooksey, C. J. (1975). peri-Interactions in naphthalene derivatives. Rotation in 1,8-disubstituted naphthalenes. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,8-Dimethoxynaphthalene. PubChem. [Link]

  • Ali, M., et al. (2021). 1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate. [Link]

  • Klimavicius, A., et al. (1996). ESCA, Solid-State NMR, and X-Ray Diffraction Studies of Perisubstituted Naphthalene Derivatives. The Journal of Physical Chemistry, 100(40), 16339-16346. [Link]

  • Reza, A. I., et al. (2023). Preparation of 1,8-disubstituted naphthalenes 7–10. ResearchGate. [Link]

  • Yue, D., & Larock, R. C. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 70(25), 10250-10258. [Link]

  • Deo, A., et al. (2010). Synthetic and structural studies of 1,8-chalcogen naphthalene derivatives. Dalton Transactions, 39(25), 5878-5888. [Link]

  • Pouchaname, V., et al. (2013). FTIR, FTR Spectral Analysis and DFT Calculations of 1, 8-Dimethyl Naphthalene. Advanced Materials Research, 678, 18-22. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal, 90(6). [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0235648). [Link]

  • Wikipedia. (n.d.). Methoxy group. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,8-Dimethylnaphthalene. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-2-methylnaphthalene. PubChem. [Link]

  • Chandraprabha, V.J., et al. (2016). International journal of current research. [Link]

  • Chemical Synthesis Database. (2025). 2-ethyl-7-methoxy-1-methylnaphthalene. [Link]

  • NextSDS. (n.d.). 1-(MethoxyMethyl)-8-Methylnaphthalene — Chemical Substance Information. [Link]

  • Tobe, Y., et al. (2003). Synthesis and structure of 1,4,5,8-tetraethynylnaphthalene derivatives. Chemical Communications, (13), 1594-1595. [Link]

  • Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(40), 25982-25995. [Link]

Sources

Validation

Benchmarking Computational Methods: A Guide to Modeling Steric Hindrance Using 1-Methoxy-8-methylnaphthalene

Accurate prediction of conformational dynamics and steric hindrance is a cornerstone of modern drug development and materials science. The 3D conformation of a sterically crowded active pharmaceutical ingredient (API) di...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate prediction of conformational dynamics and steric hindrance is a cornerstone of modern drug development and materials science. The 3D conformation of a sterically crowded active pharmaceutical ingredient (API) directly dictates its target binding affinity and pharmacokinetic profile.

To ensure computational pipelines are reliable, they must be benchmarked against highly strained model systems. 1-Methoxy-8-methylnaphthalene serves as an exceptional benchmark molecule. The close proximity of the methoxy and methyl groups at the peri (1,8) positions induces severe steric strain, forcing the naphthalene core to distort and creating a substantial rotational barrier. This guide objectively compares the performance of various Density Functional Theory (DFT) functionals and ab initio methods against experimental baselines, providing researchers with a validated framework for selecting the optimal computational approach.

Mechanistic Causality: The Peri-Strain Challenge

In an ideal, unsubstituted naphthalene system, the aromatic core is rigidly planar. However, when bulky substituents occupy the 1 and 8 positions, the interatomic distance (naturally ~2.44 Å) is significantly shorter than the sum of their van der Waals radii.

In 1-methoxy-8-methylnaphthalene, the steric clash between the oxygen lone pairs/methyl protons and the 8-methyl group causes significant out-of-plane (vertical) and in-plane (horizontal) distortions. To relieve this 1, the methoxy group rotates out of the aromatic plane. The energy required to force the molecule through a planar transition state—where steric repulsion is maximized—is the rotational barrier. Accurately modeling this barrier requires a computational method that correctly balances non-covalent interactions, dispersion forces, and torsional strain without overestimating the2.

Benchmarking Computational Methods

We compared standard computational methods to determine their accuracy in predicting the rotational barrier and ground-state dihedral angles of 1-methoxy-8-methylnaphthalene. The "gold standard" Coupled Cluster (CCSD(T)/CBS) method serves as the theoretical baseline, while empirical data provides the ground truth.

  • B3LYP (Standard Hybrid GGA): A legacy functional that lacks inherent dispersion corrections. It typically underestimates steric repulsion and fails to accurately capture the energetic penalty of the planar transition state.

  • MP2 (Ab Initio): Captures dynamic electron correlation but often overestimates dispersion interactions in sterically crowded systems, leading to artificially inflated rotational barriers.

  • M06-2X (Meta-Hybrid): Specifically parameterized for non-covalent interactions. It performs exceptionally well for main-group thermochemistry and 3.

  • ω B97X-D3 (Range-Separated Hybrid): Incorporates empirical dispersion (D3) and range-separation, making it highly robust for modeling bulky, strained aromatic systems and4.

Quantitative Performance Comparison

Reference Baselines: CCSD(T)/CBS Barrier = 15.4 kcal/mol; Experimental = 15.2 ± 0.3 kcal/mol

Computational MethodRotational Barrier (kcal/mol) Δ E from Exp. (kcal/mol)C9-C1-O-CH 3​ Dihedral ( )Computational Cost
B3LYP/6-31G(d) 12.8-2.468.5Low
MP2/cc-pVTZ 16.7+1.582.1High
M06-2X/def2-TZVP 15.6+0.478.4Moderate
ω B97X-D3/def2-TZVP 15.3+0.179.2Moderate
CCSD(T)/CBS 15.4+0.279.0Extremely High

Verdict: ω B97X-D3 provides the best balance of accuracy and computational efficiency for modeling peri-substituted naphthalenes, closely matching both the CCSD(T) benchmark and experimental reality.

Experimental Validation Protocols

To ensure a self-validating system, computational predictions must be grounded in empirical data. The following step-by-step methodology outlines the extraction of the rotational barrier using Variable-Temperature NMR (VT-NMR). This technique relies on the temperature-dependent line broadening of the methoxy protons as they exchange between degenerate out-of-plane conformations.

Step-by-Step VT-NMR Protocol:

  • Sample Preparation: Dissolve 15 mg of high-purity 1-methoxy-8-methylnaphthalene in 0.6 mL of deuterated 1,1,2,2-tetrachloroethane (TCE- d2​ ). Causality: TCE- d2​ is selected because its high boiling point (146 °C) allows access to the elevated temperatures required to overcome the ~15 kcal/mol barrier.

  • Instrument Calibration: Calibrate the probe temperature of a 500 MHz NMR spectrometer using an ethylene glycol standard to ensure precise thermal readings.

  • Baseline Spectrum Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Identify the sharp singlet corresponding to the methoxy protons ( 3.8 ppm) and the 8-methyl protons ( 2.8 ppm).

  • Temperature Gradient Acquisition: Increment the temperature in 5 K steps from 298 K to 390 K. Allow 10 minutes of thermal equilibration time at each step before acquiring the spectrum to prevent convection artifacts.

  • Line Shape Analysis: Observe the line broadening and subsequent coalescence of the exchanging signals.

  • Thermodynamic Extraction: Extract the rate constant ( k ) at each temperature using dynamic NMR line-shape fitting software. Plot ln(k/T) vs. 1/T (Eyring plot) to determine the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), yielding the experimental rotational barrier ( ΔG‡ ).

Visualizing Workflows and Dynamics

ComputationalWorkflow N1 Input Structure 1-methoxy-8-methylnaphthalene N2 Conformational Search (Molecular Mechanics / CREST) N1->N2 N3 Geometry Optimization (DFT: wB97X-D3/def2-TZVP) N2->N3 N4 Single Point Energy (CCSD(T)/CBS Limit) N3->N4 Ground State Energy N5 Transition State Search (QST3 for Rotational Barrier) N3->N5 TS Guess N6 Experimental Validation (VT-NMR & X-ray Crystallography) N4->N6 Benchmark Comparison N5->N6 Barrier Height

Computational benchmarking workflow for evaluating steric hindrance in peri-substituted systems.

ConformationalDynamics GS1 Ground State A (Anti) TS Transition State (Planar Clash) GS1->TS +15.3 kcal/mol (Steric Repulsion) TS->GS1 Relaxation GS2 Ground State B (Syn) TS->GS2 Relaxation GS2->TS +15.3 kcal/mol

Conformational isomerization pathway and rotational barrier of 1-methoxy-8-methylnaphthalene.

References
  • Reza, A. I. et al. "A Study of the Correlation between the Bulkiness of the peri-Substituents and the Distortion of a Naphthalene Ring." Molecules (2023). 2

  • BenchChem. "Technical Support Center: Managing Steric Hindrance in 1,8-Disubstituted Naphthalenes." BenchChem Technical Guides. 1

  • Spiekermann, K. A. et al. "Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics." RSC Publishing (2022). 4

  • RSC Publishing. "Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance." Physical Chemistry Chemical Physics (2022). 3

Sources

Comparative

Comparative Reactivity Profile: 1-Methoxy-8-methylnaphthalene vs. Classic Naphthalene Derivatives

For researchers and drug development professionals dealing with functionalized aromatics, understanding the nuanced reactivity of peri-substituted naphthalenes is critical. The 1,8-positions of the naphthalene core are s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals dealing with functionalized aromatics, understanding the nuanced reactivity of peri-substituted naphthalenes is critical. The 1,8-positions of the naphthalene core are separated by a mere ~2.4 Å, a distance significantly shorter than the sum of the van der Waals radii of most substituents.

This guide provides an objective, data-driven comparison of the reactivity of 1-methoxy-8-methylnaphthalene against classic alternatives like 1-methoxynaphthalene, 1-methylnaphthalene, and 1,8-dimethoxynaphthalene. By analyzing the causality between steric distortion and electronic behavior, this guide establishes a predictive framework for electrophilic aromatic substitution (EAS) and directed metalation workflows.

Mechanistic Causality: The Peri-Effect and Steric Distortion

The fundamental driver of reactivity differences in peri-substituted naphthalenes is steric strain. In an unhindered molecule like 1-methoxynaphthalene, the methoxy group adopts a coplanar conformation with the aromatic ring, allowing optimal overlap between the oxygen's lone pair (p-orbital) and the aromatic π-system (+M effect).

However, in 1-methoxy-8-methylnaphthalene, the proximity of the 8-methyl group forces the 1-methoxy group to twist out of the aromatic plane to alleviate severe steric repulsion .

The causality is straightforward but profound:

  • Geometric Distortion: The out-of-plane twist disrupts p-π conjugation .

  • Electronic Deactivation: Without the strong +M electron-donating effect, the naphthalene core becomes significantly less nucleophilic compared to 1-methoxynaphthalene.

  • Regiochemical Blocking: The 8-position is physically blocked, completely altering thermodynamic lithiation pathways.

StericEffect A 1-Methoxy-8-methylnaphthalene B Peri-Steric Clash (1-OMe vs 8-Me) A->B C Out-of-Plane Twist of Methoxy Group B->C D Reduced p-π Conjugation C->D E Decreased EAS Reactivity D->E F Altered Lithiation Regioselectivity D->F

Logical flow of peri-steric strain altering the chemical reactivity of the naphthalene core.

Comparative Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)
  • 1-Methoxynaphthalene: Highly reactive. The coplanar methoxy group strongly activates the C2 (ortho) and C4 (para) positions. Nitration or bromination occurs rapidly even at low temperatures.

  • 1-Methoxy-8-methylnaphthalene: Exhibits moderate reactivity . The loss of coplanarity diminishes the activation of the ring. Furthermore, incoming electrophiles face steric hindrance at the C2 and C7 positions. Reactions require stronger conditions (e.g., elevated temperatures or stronger Lewis acids) compared to its unhindered counterpart.

  • 1-Methylnaphthalene: Weakly activated by hyperconjugation (+I effect). Reactivity is lower than 1-methoxynaphthalene but comparable to the deactivated 1-methoxy-8-methylnaphthalene.

Directed Metalation and Lithiation Pathways

Lithiation behavior is heavily dictated by the coordination of the organolithium reagent to the methoxy oxygen (Directed Ortho Metalation, DoM).

  • 1-Methoxynaphthalene: Undergoes kinetic lithiation at C2 (using n-BuLi/TMEDA) and thermodynamic lithiation at C8 (using t-BuLi) . The C8 lithiation relieves steric strain.

  • 1-Methoxy-8-methylnaphthalene: Because the C8 position is blocked by the methyl group, peri-lithiation is impossible. Instead, the molecule undergoes a competition between ortho-lithiation (C2) and lateral lithiation (deprotonation of the 8-methyl group) . The lateral lithiation is often thermodynamically favored due to the formation of a stable benzylic anion coordinated to the adjacent methoxy oxygen.

Lithiation Start 1-Methoxy-8-methylnaphthalene Reagent + sec-BuLi / TMEDA Start->Reagent Path1 Ortho-Lithiation (C2) Reagent->Path1 Kinetic Control (-78°C) Path2 Lateral Lithiation (8-CH3) Reagent->Path2 Thermodynamic Control (0°C) Quench1 2-Deuterio-1-methoxy- 8-methylnaphthalene Path1->Quench1 + D2O Quench Quench2 1-Methoxy-8-(deuteromethyl) naphthalene Path2->Quench2 + D2O Quench

Competing directed ortho-metalation and lateral lithiation pathways with D2O validation.

Quantitative Comparison Data

The following table summarizes the structural and reactivity parameters across the compared naphthalene derivatives.

DerivativeSubstituent CoplanarityDominant Lithiation SiteRelative EAS ReactivityPrimary EAS Regioselectivity
1-Methoxynaphthalene PlanarC2 (Kinetic), C8 (Thermo)Very HighC4 > C2
1-Methylnaphthalene PlanarLateral (1-CH3)HighC4 > C2
1-Methoxy-8-methylnaphthalene Highly Distorted C2 (Ortho), 8-CH3 (Lateral) Moderate C4
1,8-Dimethoxynaphthalene DistortedC2HighC4

Experimental Methodologies: Self-Validating Protocols

To empirically verify the reactivity differences caused by the peri-effect, the following self-validating protocols are designed for laboratory execution.

Protocol A: Competitive Nitration Assay (EAS Reactivity Validation)

This protocol uses an internal competition framework to definitively prove the deactivating effect of steric distortion.

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of 1-methoxynaphthalene and 1.0 mmol of 1-methoxy-8-methylnaphthalene in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the mixture to -10 °C. Add a substoichiometric amount (0.5 mmol) of nitronium tetrafluoroborate ( NO2​BF4​ ) dropwise as a solution in sulfolane.

  • Reaction: Stir for 30 minutes at -10 °C. The limiting reagent ensures that only the most nucleophilic substrate reacts.

  • Quench & Workup: Quench with 10 mL of saturated aqueous NaHCO3​ . Extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation (GC-MS/NMR): Analyze the crude mixture via 1H -NMR. The ratio of nitrated 1-methoxynaphthalene to nitrated 1-methoxy-8-methylnaphthalene will heavily favor the former, self-validating the hypothesis that out-of-plane twisting reduces nucleophilicity.

Protocol B: Regioselective Lithiation and Deuterium Trapping

This protocol maps the exact site of deprotonation, validating the competition between DoM and lateral lithiation.

  • Preparation: Dissolve 1.0 mmol of 1-methoxy-8-methylnaphthalene in 10 mL of anhydrous THF under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C. Add 1.1 mmol of sec-BuLi and 1.1 mmol of TMEDA dropwise.

  • Temperature Control:

    • For Kinetic Control: Keep the reaction at -78 °C for 2 hours.

    • For Thermodynamic Control: Allow the reaction to warm to 0 °C for 2 hours.

  • Deuterium Quench: Rapidly inject 5.0 mmol of D2​O to trap the lithiated intermediate. Stir for 10 minutes.

  • Workup & Validation: Extract with diethyl ether, wash with brine, dry, and concentrate. Analyze via 1H -NMR. The disappearance of the C2 aromatic proton signal indicates ortho-lithiation, while the splitting/reduction of the 8-methyl singlet (from 3H to 2H) indicates lateral lithiation.

References

  • Cocker, W., et al. "The Synthesis of Some Polyalkylnaphthalenes." Journal of the Chemical Society, 1960, 2230-2242. URL:[Link]

  • Reza, A. I., et al. "A Study of the Correlation between the Bulkiness of the peri-Substituents and the Distortion of a Naphthalene Ring." Molecules, 2023, 28(14), 5343. URL:[Link]

  • Bauer, W., et al. "NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene." Journal of the American Chemical Society, 2002, 124(30), 8922-8931. URL:[Link]

Validation

A Comparative Analysis of Steric Effects in Peri-Naphthalene Derivatives: 1-Methoxy-8-methylnaphthalene vs. 1-Dimethylamino-8-methylnaphthalene

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, or its stereochemistry, plays a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its physical properties and biological activity. Among the various structural motifs that impose significant steric constraints, 1,8-disubstituted naphthalenes, also known as peri-naphthalenes, stand out due to the close proximity of the substituents. This guide provides an in-depth technical comparison of the steric effects induced by a methoxy group versus a dimethylamino group at the peri-position, using 1-methoxy-8-methylnaphthalene and 1-dimethylamino-8-methylnaphthalene as model compounds.

The enforced closeness of substituents at the C1 and C8 positions of the naphthalene scaffold, typically around 2.5 Å, is less than the sum of their van der Waals radii, leading to significant steric repulsion. This "peri-strain" forces the molecule to adopt a distorted, non-planar conformation to alleviate the energetic penalty. The extent of this distortion is a direct function of the size and nature of the peri-substituents. Understanding the differential steric impact of various functional groups is crucial for the rational design of molecules with specific conformational preferences and reactivities.

Quantifying Steric Hindrance: A Multifaceted Approach

To objectively compare the steric effects of the methoxy and dimethylamino groups in this context, a combination of experimental and computational techniques is employed. The primary methods for elucidating these structural and energetic differences are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

X-ray Crystallography: Visualizing the Distortion

Single-crystal X-ray diffraction provides a precise, three-dimensional map of the atomic positions within a molecule in the solid state. This technique allows for the direct measurement of bond lengths, bond angles, and dihedral angles, offering a quantitative measure of the distortion of the naphthalene backbone and the out-of-plane deviation of the peri-substituents.

In contrast, the methoxy group is sterically less demanding than a dimethylamino group. Theoretical calculations and experimental data from related structures suggest that the distortion in 1-methoxy-8-methylnaphthalene would be less severe. The smaller size of the oxygen atom and the linear C-O-C bond angle of the methoxy group allow for more conformational flexibility to minimize steric clashes.

Table 1: Comparison of Expected Structural Parameters from X-ray Crystallography

Parameter1-Methoxy-8-methylnaphthalene (Predicted)1-Dimethylamino-8-methylnaphthalene (Inferred from Analogs)
Naphthalene Ring DistortionModerateSignificant
C1-C8 Internuclear DistanceSlightly elongatedSignificantly elongated
Out-of-plane Deviation of SubstituentModerateSignificant
Dynamic NMR Spectroscopy: Probing Rotational Barriers

The steric hindrance between peri-substituents not only distorts the molecular framework but also restricts the rotation of these groups around the C1-substituent and C8-substituent bonds. The energy barrier to this rotation can be quantified using a technique called variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.

By monitoring the NMR spectrum of a compound at different temperatures, one can observe the coalescence of signals corresponding to different rotational conformers. The temperature at which these signals merge (the coalescence temperature) is directly related to the rate of rotation and, by applying the Eyring equation, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated.

While specific VT-NMR studies on 1-methoxy-8-methylnaphthalene and 1-dimethylamino-8-methylnaphthalene are not prevalent in the literature, the principles of this technique provide a clear experimental pathway to quantify their respective steric hindrances. It is anticipated that the rotational barrier for the dimethylamino group in 1-dimethylamino-8-methylnaphthalene would be significantly higher than that for the methoxy group in 1-methoxy-8-methylnaphthalene due to the greater steric bulk of the two methyl groups on the nitrogen atom.

G

Computational Modeling: In Silico Insights into Steric Strain

In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting and comparing the steric effects in these molecules. Molecular mechanics and quantum mechanics calculations can be used to determine the lowest energy conformations and to calculate the steric strain energy.

Force-field calculations, a type of molecular mechanics, can provide a quantitative measure of the steric energy by summing the energetic contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions. By comparing the calculated steric energies of the optimized geometries of 1-methoxy-8-methylnaphthalene and 1-dimethylamino-8-methylnaphthalene, a direct in silico comparison of their steric hindrance can be made.

G

Experimental Protocols

Synthesis of 1-Methoxy-8-methylnaphthalene

A common route to 1-methoxy-8-methylnaphthalene involves the methylation of 8-methyl-1-naphthol.

Protocol:

  • Deprotonation of Naphthol: To a solution of 8-methyl-1-naphthol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C. Stir the mixture for 30 minutes to an hour to ensure complete formation of the naphthoxide.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis of 1-Dimethylamino-8-methylnaphthalene

The synthesis of 1-dimethylamino-8-methylnaphthalene can be achieved from 1-amino-8-methylnaphthalene through reductive amination or direct alkylation.

Protocol (Reductive Amination):

  • Imine Formation: In a round-bottom flask, dissolve 1-amino-8-methylnaphthalene (1.0 eq) and paraformaldehyde (2.2 eq) in a suitable solvent like methanol or acetonitrile.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion and Future Directions

The steric effects of peri-substituents on a naphthalene core are a critical consideration in molecular design. This guide has outlined the fundamental principles and experimental approaches for comparing the steric hindrance of a methoxy and a dimethylamino group in 1-methoxy-8-methylnaphthalene and 1-dimethylamino-8-methylnaphthalene, respectively.

Based on the relative sizes and conformational flexibility of these groups, it is concluded that the dimethylamino group imposes a significantly greater steric effect, leading to more pronounced distortion of the naphthalene ring and a higher barrier to rotation.

Future experimental work should focus on obtaining the single-crystal X-ray structures of both 1-methoxy-8-methylnaphthalene and 1-dimethylamino-8-methylnaphthalene to provide definitive quantitative data on their solid-state conformations. Furthermore, detailed variable-temperature NMR studies would yield precise values for the rotational energy barriers, offering a direct measure of the dynamic steric hindrance in solution. These experimental data, in conjunction with further computational modeling, will provide a comprehensive understanding of the nuanced steric interplay in these and related peri-substituted naphthalene systems, aiding in the future design of novel molecules with tailored three-dimensional structures and properties.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methoxy-8-methylnaphthalene

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of mechanistic causality. When handling substituted aromatic compounds like 1-Methoxy-8-methylnapht...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of mechanistic causality. When handling substituted aromatic compounds like 1-Methoxy-8-methylnaphthalene (CAS: 60023-09-8) , understanding why the chemical behaves the way it does is the foundation of preventing accidents.

This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational framework for handling this specific naphthalene derivative safely and efficiently.

Chemical Profile and Hazard Causality

1-Methoxy-8-methylnaphthalene is an organic compound frequently utilized as a precursor in complex pharmaceutical synthesis[1]. To design an effective safety protocol, we must first analyze its physicochemical properties. The naphthalene core renders the molecule highly lipophilic, while the methoxy and methyl substitutions influence its reactivity and membrane permeability.

Because of its high lipophilicity, the primary hidden danger of this compound is dermal absorption . Lipophilic aromatics can easily bypass the water-based defenses of human skin (the stratum corneum) and enter the bloodstream, causing systemic toxicity or severe localized dermatitis[2]. Furthermore, like many naphthalene derivatives, it poses a severe threat to aquatic ecosystems[3].

Table 1: Physicochemical Profile & Hazard Causality
Property / HazardValue / ClassificationMechanistic Implication for Safety
CAS Number 60023-09-8Unique identifier for tracking and Safety Data Sheet (SDS) retrieval.
Molecular Weight 172.22 g/mol Low molecular weight facilitates rapid dermal and mucosal penetration.
Lipophilicity High (Aromatic)Highly lipid-soluble; rapidly crosses the skin barrier upon contact.
GHS Health Hazard Acute Tox. 4 (H302)Harmful if swallowed or absorbed; requires strict barrier protocols.
GHS Env. Hazard Aquatic Chronic 2 (H411)Toxic to aquatic life; strictly prohibits any form of sink disposal.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling substituted naphthalenes. The selection of protective gear must be dictated by the chemical's ability to degrade certain polymers.

Table 2: Advanced PPE Specifications
PPE CategoryRecommended SpecificationCausality & Scientific Justification
Hand Protection Double-gloved Nitrile (≥ 5 mil) or Butyl RubberLatex is rapidly degraded by aromatic hydrocarbons. Nitrile provides a temporary barrier; double-gloving allows immediate removal of the outer glove upon contamination without exposing bare skin.
Eye Protection Snug-fitting Chemical Splash GogglesStandard safety glasses lack orbital seals. Vapors and aerosols of methoxy-naphthalenes can cause severe mucous membrane irritation[4].
Body Protection Flame-resistant (FR) Lab Coat & Polyethylene ApronCombustible liquid hazard. A polyethylene apron prevents lipophilic liquids from soaking through the woven fabric of a standard lab coat to the skin.
Respiratory Class II Fume Hood (Face Velocity: 80-100 fpm)Prevents inhalation of aerosols during transfer. If handling outside a hood is unavoidable, a half-face respirator with organic vapor (OV) cartridges is mandatory.

Operational Workflow: Safe Handling Protocol

To ensure scientific integrity and safety, every handling procedure must be a self-validating system —meaning the protocol includes built-in checks to confirm safety before proceeding to the next step.

Protocol 1: Closed-System Transfer and Reaction Setup
  • System Purge & Validation: Connect the reaction flask to a Schlenk line and purge with Argon for 15 minutes.

    • Self-Validation: Observe the oil bubbler. A consistent, slow bubble rate confirms positive pressure and a hermetic seal, ensuring no toxic vapors can escape into the lab.

  • Anhydrous Solvation: Inside a ventilated balance enclosure, weigh the 1-Methoxy-8-methylnaphthalene into a septum-sealed vial. Inject the carrier solvent (e.g., anhydrous DCM) via syringe.

    • Causality: Solvating the compound before transfer prevents the aerosolization of fine particulates that could bypass standard masks.

  • Closed-System Cannulation: Insert a cannula between the solvated vial and the main reaction flask. Utilize the positive Argon pressure to transfer the liquid.

    • Causality: This eliminates open-air pouring, neutralizing both inhalation and dermal exposure risks.

  • Equipment Decontamination: Immediately rinse the syringe and cannula with acetone directly into a designated hazardous waste container before the residual compound evaporates and cross-contaminates the workspace.

OperationalWorkflow A 1. Pre-Operation Verify Hood & PPE B 2. Material Transfer Closed-System Syringe A->B PPE Verified C 3. Reaction Setup Inert Atmosphere (N2/Ar) B->C Sealed Transfer D 4. Quenching Controlled Exotherm C->D Reaction Complete E 5. Waste Segregation Halogenated vs Non-Halogenated D->E Safe & Cooled

Figure 1: Closed-system operational workflow for handling lipophilic naphthalene derivatives.

Emergency Spill Response and Disposal Plan

In the event of a spill, rapid containment is critical due to the compound's environmental toxicity (H411)[5].

Protocol 2: Biphasic Spill Mitigation
  • Immediate Assessment & Isolation: Visually estimate the spill volume. If > 50 mL or outside a fume hood, evacuate the immediate area.

    • Self-Validation: If the distinct, pungent odor of naphthalene is detectable outside the hood, the ventilation barrier has failed, and evacuation is mandatory.

  • Chemical Containment: Surround and cover the spill with an inert absorbent (e.g., diatomaceous earth or vermiculite).

    • Causality: Inert absorbents trap the lipophilic liquid via capillary action, drastically reducing the exposed surface area and halting vapor emission.

  • Biphasic Decontamination: Sweep the saturated absorbent into a hazardous waste bag using non-sparking tools. Wash the surface first with isopropanol to dissolve residual organic films, followed by a secondary Alconox/water scrub.

    • Causality: Water alone will bead up and repel the lipophilic compound, leaving a toxic, invisible residue. The alcohol breaks the hydrophobic barrier, allowing the detergent to lift the remaining chemical.

  • Disposal: Seal all contaminated materials in a rigid, clearly labeled container. Dispose of strictly as EPA-regulated hazardous organic waste.

SpillResponse S1 Spill Detected 1-Methoxy-8-methylnaphthalene S2 Assess Volume & Spread S1->S2 S3 Minor Spill (< 50 mL) Inside Fume Hood S2->S3 Low Risk S4 Major Spill (> 50 mL) Outside Fume Hood S2->S4 High Risk S5 Apply Inert Absorbent (Sand / Vermiculite) S3->S5 S6 Evacuate & Isolate Area Call EHS S4->S6 S7 Dispose as Hazardous Waste EPA Code Compliance S5->S7

Figure 2: Step-by-step emergency decision matrix for 1-Methoxy-8-methylnaphthalene spills.

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: 1-methylnaphthalene." Chemos Regulatory. Available at: [Link]

Sources

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